molecular formula C5H4Cl2N2O B594050 (4,6-Dichloropyrimidin-2-yl)methanol CAS No. 1244949-68-5

(4,6-Dichloropyrimidin-2-yl)methanol

Cat. No.: B594050
CAS No.: 1244949-68-5
M. Wt: 179
InChI Key: NYUNBUWGWXSQGF-UHFFFAOYSA-N
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Description

(4,6-Dichloropyrimidin-2-yl)methanol ( 1244949-68-5) is a high-purity chemical intermediate primarily used in research and development for the agrochemical and pharmaceutical industries. This compound features a pyrimidine ring system with two chlorine atoms, offering distinct sites for further functionalization, making it a valuable scaffold for synthesizing more complex molecules . In agrochemical research, derivatives of 4,6-dichloropyrimidine have demonstrated significant biological activity. For instance, related compounds have been synthesized and shown to act as effective herbicide safeners, protecting rice seedlings from injury caused by metolachlor, with a performance comparable to the commercial safener fenclorim . Furthermore, such structures have exhibited promising antifungal activity against pathogens like Sclerotinia sclerotiorum and Fusarium oxysporum , suggesting potential for the development of novel fungicides . In pharmaceutical research, the 4,6-dichloropyrimidine core is recognized as a key building block. It is used in amination reactions, including Pd-catalyzed processes, to create diamino derivatives that are of interest for their potential antiviral and psychotherapeutic activities . The compound must be stored under an inert atmosphere at 2-8°C and is intended for research purposes only .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,6-dichloropyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c6-3-1-4(7)9-5(2-10)8-3/h1,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUNBUWGWXSQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670347
Record name (4,6-Dichloropyrimidin-2-yl)methanol
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244949-68-5
Record name 4,6-Dichloro-2-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244949-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,6-Dichloropyrimidin-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4,6-Dichloropyrimidin-2-yl)methanol CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4,6-Dichloropyrimidin-2-yl)methanol for Researchers, Scientists, and Drug Development Professionals

CAS Number: 1244949-68-5

This technical guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry and drug discovery. The document details its physicochemical properties, a proposed experimental protocol for its synthesis, and its potential applications in the development of novel therapeutics.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 1244949-68-5
Molecular Formula C₅H₄Cl₂N₂O
Molecular Weight 179.00 g/mol
Appearance Solid (predicted)
Purity Typically >95% (as offered by commercial suppliers)
Solubility Soluble in organic solvents like DMSO and methanol (predicted)

Core Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The dichloropyrimidine scaffold is a common feature in many compounds developed as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity and pharmacokinetic properties of the resulting molecules. The hydroxymethyl group at the 2-position offers a further point for modification or can be a key pharmacophoric feature for binding to biological targets.

Proposed Experimental Protocol: Synthesis of this compound

Reaction Principle:

The synthesis involves the reduction of the aldehyde group of 4,6-dichloropyrimidine-2-carbaldehyde to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄). This reaction is typically carried out in an alcoholic solvent like methanol or ethanol at a controlled temperature.

Materials and Equipment:

  • 4,6-dichloropyrimidine-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Anhydrous methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,6-dichloropyrimidine-2-carbaldehyde (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. Maintain the temperature at 0 °C during the addition to control the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TCM). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Visualizations

Proposed Synthesis Workflow

G Proposed Synthesis of this compound cluster_0 Reaction cluster_1 Work-up & Purification Start 4,6-dichloropyrimidine- 2-carbaldehyde Reagent Sodium Borohydride (NaBH4) in Methanol Start->Reagent 0 °C Product This compound (Crude) Reagent->Product Quench Quench with aq. NH4Cl Product->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry with MgSO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final Pure this compound Purify->Final

Caption: A flowchart illustrating the proposed synthetic pathway for this compound.

Logical Relationship in Drug Discovery

G Role in Kinase Inhibitor Synthesis A This compound (Building Block) B Nucleophilic Aromatic Substitution (SNAr at C4/C6) A->B Versatile Scaffold C Modification of -CH2OH group A->C Functional Handle D Diverse Library of Substituted Pyrimidines B->D C->D E Screening for Kinase Inhibition D->E F Lead Compound for Drug Development E->F

Caption: The central role of this compound in generating diverse kinase inhibitors.

(4,6-Dichloropyrimidin-2-yl)methanol: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic routes for (4,6-dichloropyrimidin-2-yl)methanol. Due to the limited availability of direct experimental data in publicly accessible literature, this document leverages data from structurally related compounds and predictive methodologies to offer valuable insights for researchers. The guide includes predicted spectroscopic data, a plausible synthetic workflow, and a discussion of potential biological activities, serving as a foundational resource for further investigation and application of this compound in chemical and pharmaceutical research.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with two chlorine atoms and a hydroxymethyl group. The pyrimidine scaffold is a ubiquitous motif in numerous biologically active molecules, including approved drugs and agrochemicals. The presence of reactive chlorine atoms and a primary alcohol functional group makes this compound a potentially versatile building block for the synthesis of more complex molecules with diverse pharmacological activities. This guide aims to consolidate available information and provide a detailed theoretical framework for understanding its chemical nature.

Molecular Structure and Chemical Identity

The fundamental properties and identifiers of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound
CAS Number 1244949-68-5[1]
Molecular Formula C₅H₄Cl₂N₂O[2][3]
Molecular Weight 179.00 g/mol [2][3]
Canonical SMILES C1=C(Cl)N=C(CO)N=C1Cl[2]
Topological Polar Surface Area (TPSA) 46.01 Ų[4]
logP (predicted) 1.2757[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]

Predicted Spectroscopic Data

3.1. Predicted ¹H NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30Singlet1HPyrimidine C5-H
~4.80Singlet2H-CH₂OH
~2.50 (broad)Singlet1H-OH

3.2. Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
~165.0Pyrimidine C2
~161.0Pyrimidine C4, C6
~120.0Pyrimidine C5
~65.0-CH₂OH

3.3. Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretching (alcohol)
3100 - 3000MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (aliphatic)
~1570StrongC=N stretching (pyrimidine ring)
~1450StrongC=C stretching (pyrimidine ring)
1100 - 1000StrongC-O stretching (primary alcohol)
800 - 700StrongC-Cl stretching

3.4. Predicted Mass Spectrometry Data

m/zRelative AbundanceAssignment
178/180/182High[M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for 2 Cl)
149/151Medium[M-CHO]⁺
113/115High[M-CH₂OH - Cl]⁺

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on established pyrimidine chemistry. One potential approach involves the reduction of a corresponding aldehyde precursor.

4.1. Proposed Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G General Workflow for Synthesis and Characterization start Starting Material: 4,6-Dichloropyrimidine-2-carbaldehyde reduction Reduction (e.g., NaBH₄ in Methanol/DCM) start->reduction workup Aqueous Work-up and Extraction reduction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization final_product Final Product: This compound characterization->final_product

Caption: A proposed workflow for the synthesis of this compound.

4.2. Detailed Hypothetical Experimental Protocol

Reaction: Reduction of 4,6-Dichloropyrimidine-2-carbaldehyde

  • Reaction Setup: To a solution of 4,6-dichloropyrimidine-2-carbaldehyde (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (4:1 v/v) at 0 °C under an inert atmosphere, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the pyrimidine core is a well-established pharmacophore. Derivatives of dichloropyrimidine have shown a wide range of biological effects.

5.1. Areas of Potential Biological Investigation

  • Antimicrobial Activity: Many pyrimidine derivatives exhibit antibacterial and antifungal properties.[5][6]

  • Cytotoxic and Anticancer Activity: The pyrimidine ring is a key component of many anticancer drugs that interfere with nucleic acid synthesis or kinase signaling.[7][8]

  • Enzyme Inhibition: Substituted pyrimidines have been shown to be effective inhibitors of various enzymes, including kinases and dihydrofolate reductase.[9][10]

5.2. Logical Relationship for Biological Screening

The following diagram illustrates a logical workflow for the preliminary biological screening of this compound.

G Workflow for Preliminary Biological Screening compound This compound antimicrobial Antimicrobial Assays (Bacteria, Fungi) compound->antimicrobial cytotoxicity Cytotoxicity Assays (Cancer and Normal Cell Lines) compound->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Kinase Panel) compound->enzyme hit_id Hit Identification and Validation antimicrobial->hit_id cytotoxicity->hit_id enzyme->hit_id moa Mechanism of Action Studies hit_id->moa lead_opt Lead Optimization moa->lead_opt

Caption: A logical workflow for investigating the biological activity of the title compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its molecular structure and properties based on available data and predictive methods. The proposed synthetic route and biological screening workflow offer a starting point for researchers interested in exploring the potential applications of this compound in medicinal chemistry and materials science. Further experimental validation of the data presented herein is essential for advancing our knowledge of this intriguing molecule.

References

Spectroscopic Profile of (4,6-Dichloropyrimidin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Chemical Name: (4,6-Dichloropyrimidin-2-yl)methanol CAS Number: 1244949-68-5[1] Molecular Formula: C₅H₄Cl₂N₂O Molecular Weight: 179.00 g/mol Structure:

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following sections provide predicted data based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.8 - 5.0Singlet2H-CH₂- (Methylene protons)
~ 7.5 - 7.7Singlet1HPyrimidine C5-H
~ 5.0 - 6.0Broad Singlet1H-OH (Alcohol proton)

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent, concentration, and temperature, and it may exchange with deuterated solvents, leading to its disappearance from the spectrum.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 165 - 170C2 (Carbon bearing the methanol group)
~ 160 - 165C4 and C6 (Carbons bearing chlorine atoms)
~ 120 - 125C5 (Pyrimidine ring carbon)
~ 60 - 65-CH₂OH (Methanol carbon)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600BroadO-H stretch (Alcohol)
3000 - 3100MediumC-H stretch (Aromatic)
2850 - 2960MediumC-H stretch (Aliphatic)
1550 - 1600StrongC=N and C=C stretching (Pyrimidine ring)
1000 - 1200StrongC-O stretch (Alcohol)
700 - 850StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

m/zInterpretation
178/180/182[M]⁺, Molecular ion peak exhibiting a characteristic isotopic pattern for two chlorine atoms.
149/151[M-CHO]⁺, Loss of the formyl group.
113[M-CH₂OH-Cl]⁺, Loss of the hydroxymethyl group and a chlorine atom.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

3.1.2. ¹H NMR Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Process the raw data using Fourier transformation, phase correction, and baseline correction.

3.1.3. ¹³C NMR Acquisition

  • Tune the NMR probe to the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C spectrum.

  • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay are typically required.

  • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

  • Record a background spectrum of the empty ATR setup.

  • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

3.3.2. Data Acquisition (Electron Ionization - EI)

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

  • The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Data: Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data Analyze IR Data: Characteristic Functional Group Frequencies IR->IR_Data MS_Data Analyze MS Data: Molecular Ion, Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data is currently lacking in the public domain, the predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive framework for researchers to characterize this compound. The successful acquisition and interpretation of this data are essential for confirming its identity and purity, thereby enabling its confident use in further research and development activities.

References

An In-Depth Technical Guide to the Solubility of (4,6-Dichloropyrimidin-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of (4,6-Dichloropyrimidin-2-yl)methanol. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature, this document provides a comprehensive framework for its determination. It includes a detailed experimental protocol based on the reliable shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, alongside qualitative data for a structurally related compound to guide initial solvent selection. Furthermore, this guide presents visual workflows to elucidate the experimental process and the interplay of factors affecting solubility measurements.

Introduction to the Solubility of this compound

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its solubility profile governs its behavior in various chemical processes. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies such as crystallization, and developing stable formulations.

Quantitative Solubility Data

However, to provide a preliminary indication of potential solubility, the following table presents qualitative solubility information for the closely related compound, 4,6-Dichloropyrimidine. This information can be a useful starting point for selecting solvents for experimental determination.

Table 1: Qualitative Solubility of a Structurally Related Compound

CompoundSolventSolubility
4,6-Dichloropyrimidine95% Ethanol50 mg/mL

Note: This data is for a related compound and should be used as a general guideline only. Experimental verification for this compound is essential.

Experimental Protocol for Solubility Determination

The following protocol details the equilibrium solubility determination of this compound using the widely accepted shake-flask method, followed by concentration analysis via HPLC.[1][2][3]

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase for HPLC

3.2. Procedure

3.2.1. Preparation of Saturated Solution

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.[3]

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1] It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

3.2.2. Sample Processing

  • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a pipette.

  • To remove any remaining undissolved microparticles, either centrifuge the sample at a high speed or filter it through a syringe filter.[1] Adsorption of the compound to the filter material should be considered and evaluated.[4]

3.2.3. Concentration Analysis by HPLC

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

  • Develop a suitable HPLC method to achieve good separation and a sharp peak for the compound of interest. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.[5]

  • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration. The curve should exhibit good linearity (R² > 0.99).[6]

  • Accurately dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculate the concentration of this compound in the diluted sample using the calibration curve.

  • Multiply the result by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Methodologies

The following diagrams illustrate the experimental workflow and the logical relationships in solubility determination.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_processing Sample Processing cluster_analysis Concentration Analysis (HPLC) cluster_result Final Result prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 prep3 Equilibrate with agitation (24-72h at constant T) prep2->prep3 proc1 Settle undissolved solid prep3->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Centrifuge or Filter (0.22 µm) proc2->proc3 an3 Dilute supernatant sample proc3->an3 an1 Prepare calibration standards an2 Generate calibration curve an1->an2 an5 Calculate concentration an2->an5 an4 Inject sample and analyze an3->an4 an4->an5 res1 Determine Solubility (e.g., in mg/mL or mol/L) an5->res1

Figure 1. Experimental workflow for determining the solubility of this compound.

logical_relationships cluster_factors Influencing Factors cluster_protocol Experimental Parameters center_node Measured Solubility factor1 Solvent Properties (Polarity, H-bonding) factor1->center_node factor2 Temperature factor2->center_node factor3 Solid State of Solute (Polymorphism, Purity) factor3->center_node param1 Equilibration Time param1->center_node param2 Agitation Method param2->center_node param3 Phase Separation Technique (Filtration vs. Centrifugation) param3->center_node param4 Analytical Method Accuracy param4->center_node

Figure 2. Logical relationship of key factors influencing the final solubility measurement.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not widely documented, this guide provides the necessary framework for its empirical determination. The shake-flask method coupled with HPLC analysis is a robust and reliable approach for obtaining accurate equilibrium solubility data. Researchers and drug development professionals are strongly encouraged to perform these experimental measurements to ensure the successful application of this compound in their work. The provided protocols and workflows serve as a comprehensive starting point for these critical investigations.

References

An In-depth Technical Guide on the Stability and Storage of (4,6-Dichloropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4,6-Dichloropyrimidin-2-yl)methanol. The information is compiled from safety data sheets, chemical supplier information, and established protocols for related pyrimidine derivatives. This document is intended to offer guidance on maintaining the integrity of the compound for research and development purposes.

Summary of Stability and Storage Conditions

This compound is a chemical intermediate that requires specific storage and handling procedures to ensure its stability and prevent degradation. The stability of this compound is primarily influenced by temperature, moisture, and contact with incompatible substances.

Data Presentation: Storage and Stability Parameters

ParameterRecommendation/ObservationRationale
Storage Temperature Store in a cool, dry place. Recommended temperature is often between 2-8°C.To minimize thermal degradation and slow down potential hydrolytic reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).The compound may be sensitive to air and moisture, which can lead to hydrolysis of the chloro groups.
Light Exposure Store in a light-resistant container and in a dark place.To prevent potential photodegradation, a common degradation pathway for heterocyclic compounds.
Moisture Keep container tightly sealed to prevent moisture ingress.The dichloropyrimidine moiety is susceptible to hydrolysis, where water can act as a nucleophile and displace the chlorine atoms.
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.These substances can promote rapid decomposition of the compound.
Hazardous Decomposition Products Upon decomposition, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.These are typical thermal decomposition products for chlorinated, nitrogen-containing organic compounds.

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be through nucleophilic aromatic substitution (SNAr) reactions, given the electron-deficient nature of the pyrimidine ring and the presence of good leaving groups (chlorine atoms). The most common nucleophile in a typical storage or experimental environment is water, leading to hydrolysis.

G cluster_main Hydrolytic Degradation Pathway of this compound A This compound B 4-Chloro-6-hydroxy-pyrimidin-2-yl)methanol A->B + H2O - HCl C (4,6-Dihydroxypyrimidin-2-yl)methanol B->C + H2O - HCl G cluster_workflow Forced Degradation Study Workflow prep Prepare Stock Solution (e.g., in ACN or MeOH) stress Expose to Stress Conditions prep->stress hydrolysis Hydrolytic (Acidic, Basic, Neutral) stress->hydrolysis oxidation Oxidative (e.g., H2O2) stress->oxidation thermal Thermal (Dry Heat) stress->thermal photo Photolytic (UV/Vis Light) stress->photo analysis Analyze Samples at Time Points (e.g., by HPLC-UV/MS) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Results (Identify Degradants, Determine Pathways) analysis->evaluation

In-Depth Technical Guide to (4,6-Dichloropyrimidin-2-yl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4,6-Dichloropyrimidin-2-yl)methanol (CAS No. 1244949-68-5), a key intermediate in the synthesis of bioactive molecules. This document details its chemical properties, commercial availability, and its application in synthetic chemistry, particularly in the development of kinase inhibitors.

Core Compound Specifications

This compound is a functionalized pyrimidine derivative. The presence of two reactive chlorine atoms and a primary alcohol provides multiple points for chemical modification, making it a versatile building block in medicinal chemistry.

PropertyValueSource
CAS Number 1244949-68-5[1][2][3]
Molecular Formula C₅H₄Cl₂N₂O[1][3]
Molecular Weight 179.00 g/mol [1][3]
Purity Typically ≥95%Varies by supplier
Melting Point Not explicitly available in searches-
Boiling Point Not explicitly available in searches-
Solubility Not explicitly available in searches-

Commercial Suppliers

This compound is available from several commercial chemical suppliers. Researchers are advised to request a certificate of analysis from their chosen supplier to obtain lot-specific data on purity and other physical properties.

SupplierWebsite/Contact InformationNotes
BLDpharm --INVALID-LINK--Often provides documentation like NMR, HPLC, and LC-MS.[2]
Acmec Biochemical --INVALID-LINK--Lists the compound with basic specifications.[1]
ChemScene --INVALID-LINK--Provides the compound and related services.[4]
Matrix Scientific --INVALID-LINK--Lists the compound in their catalog.

Role in Synthetic Chemistry: A Focus on Kinase Inhibitors

Dichloropyrimidine scaffolds are crucial in the development of various kinase inhibitors, a class of targeted therapeutics for diseases like cancer. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities. The methanolic group at the 2-position can be further modified or may play a role in binding interactions with the target protein.

General Synthetic Workflow for Kinase Inhibitor Development

The following diagram illustrates a generalized synthetic pathway for the development of pyrimidine-based kinase inhibitors, starting from a dichloropyrimidine core similar to this compound. This workflow demonstrates the sequential displacement of the chlorine atoms to build molecular complexity.

G General Synthetic Workflow for Pyrimidine-Based Kinase Inhibitors A This compound B Mono-substituted Intermediate A->B Nucleophilic Aromatic Substitution (SNAr) (e.g., with an amine) C Di-substituted Pyrimidine Core B->C Second Nucleophilic Substitution or Cross-Coupling Reaction (e.g., Suzuki) D Final Kinase Inhibitor C->D Further Functionalization/ Deprotection Steps G Key Parameter Relationships in Dichloropyrimidine Amination cluster_0 Reaction Inputs cluster_1 Reaction Outcomes A Substrate (this compound) B Amine Nucleophile G Reaction Rate B->G I Regioselectivity B->I C Solvent C->G D Base D->G J By-product Formation D->J E Temperature E->G E->J F Catalyst/Ligand (for Pd-catalyzed reactions) F->G F->I H Product Yield G->H

References

The Untapped Potential: A Technical Guide to the Reactivity of the C2-Methanol Group in Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Dichloropyrimidines, in particular, serve as versatile building blocks, offering two reactive sites for tailored functionalization. While the reactivity of the chloro-substituents is well-documented, the interplay of these reactive centers with other functional groups on the pyrimidine ring, such as a C2-methanol group, is less explored. This technical guide provides an in-depth analysis of the predicted reactivity of dichloropyrimidines bearing a C2-methanol moiety, drawing upon established principles of organic chemistry and data from analogous systems. Due to the limited direct experimental data on this specific scaffold, this paper aims to be a predictive resource to guide synthetic strategies.

Predicted Reactivity of the Dichloropyrimidine Core

The reactivity of the chlorine atoms on a dichloropyrimidine ring is primarily governed by nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The presence of a C2-methanol group, a weakly electron-donating group, is expected to subtly influence the regioselectivity of these transformations.

Nucleophilic Aromatic Substitution (SNAr)

In 4,6-dichloropyrimidines, the C4 and C6 positions are electronically equivalent. However, the introduction of a substituent at C2 breaks this symmetry. The C2-methanol group, being weakly electron-donating, is predicted to have a minor impact on the electrophilicity of the C4 and C6 positions. Generally, in the absence of strong directing groups, SNAr reactions on 2-substituted-4,6-dichloropyrimidines can lead to mixtures of products. However, specific reaction conditions and the nature of the nucleophile can favor substitution at one position over the other. For instance, in related systems, the presence of an amino group at C2 directs the first substitution to the C4/C6 position.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted Dichloropyrimidines

SubstrateNucleophileConditionsMajor ProductReference
2-Amino-4,6-dichloropyrimidineIndoline, NaOHEthanol, rt, 1h2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde[1]
2,4-DichloropyrimidineTertiary Amines-C2-substitution[2]
2,4,6-TrichloropyrimidineAnilinesWeak baseC4-substitution[3]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for C-C, C-N, and C-C (alkyne) bond formation on the pyrimidine ring. The regioselectivity of these reactions on 2-substituted-4,6-dichloropyrimidines can be controlled by the choice of catalyst, ligands, and reaction conditions. In many cases, the first coupling occurs at the more reactive C4/C6 position.[4] However, specific ligand systems have been developed to favor substitution at the C2 position in 2,4-dichloropyrimidines, suggesting that similar control may be achievable for 4,6-dichloropyrimidines.[5]

Table 2: Conditions for Palladium-Catalyzed Cross-Coupling on Dichloropyrimidines

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O8095 (mono-C4)[4]
Buchwald-Hartwig2,4-DichloropyrimidineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10085 (mono-C4)[6][7]
Sonogashira2,4-DichloropyrimidinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFrt90 (mono-C4)[3]

Reactivity of the C2-Methanol Group

The C2-methanol group is expected to exhibit reactivity typical of a primary alcohol, particularly one attached to an electron-deficient heteroaromatic ring. The primary transformations include oxidation, etherification, esterification, and conversion to a leaving group for subsequent nucleophilic substitution.

Oxidation to the Aldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde is a key transformation. Due to the electron-deficient nature of the pyrimidine ring, the benzylic-like C-H bonds of the methanol group are activated towards oxidation. Care must be taken to avoid over-oxidation to the carboxylic acid.

Table 3: Reagents for Selective Oxidation of Primary Alcohols to Aldehydes

ReagentConditionsAdvantagesDisadvantages
MnO₂Dichloromethane, rtHigh selectivity for benzylic/allylic alcoholsStoichiometric reagent, requires activation
PCC (Pyridinium chlorochromate)Dichloromethane, rtMild and selectiveChromium-based, toxic
Dess-Martin PeriodinaneDichloromethane, rtMild, high-yieldingExpensive, potentially explosive
Swern Oxidation (oxalyl chloride, DMSO, Et₃N)Dichloromethane, -78 °C to rtMild, avoids heavy metalsRequires low temperatures, unpleasant odor

Experimental Protocol: Oxidation using Manganese Dioxide

  • To a solution of the (4,6-dichloropyrimidin-2-yl)methanol (1.0 eq) in dichloromethane (10 mL/mmol), add activated manganese dioxide (10 eq).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure to afford the crude aldehyde, which can be purified by column chromatography.

Etherification

The hydroxyl group can be converted to an ether via Williamson ether synthesis or by reaction with an alcohol under acidic conditions. The Williamson synthesis would involve deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

  • To a solution of this compound (1.0 eq) in anhydrous THF (10 mL/mmol) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Esterification

Esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly for sensitive substrates, by using a carboxylic acid derivative (like an acid chloride or anhydride) or coupling agents.

Experimental Protocol: Esterification using an Acid Chloride

  • To a solution of this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous dichloromethane (10 mL/mmol) at 0 °C, add the acid chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Conversion to a Leaving Group

The hydroxyl group is a poor leaving group and must be activated for nucleophilic substitution. Common methods include conversion to a tosylate, mesylate, or a halide.

Table 4: Reagents for Conversion of Alcohols to Leaving Groups

ReagentProductConditions
TsCl, pyridineTosylatePyridine, 0 °C to rt
MsCl, Et₃NMesylateDichloromethane, 0 °C to rt
SOCl₂ChlorideNeat or in an inert solvent
PBr₃BromideInert solvent, 0 °C to rt

Experimental Protocol: Tosylation of the Hydroxymethyl Group

  • Dissolve the this compound (1.0 eq) in anhydrous pyridine (5 mL/mmol) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic extracts with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude tosylate by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general workflow for the functionalization of dichloropyrimidines.

Reactivity_of_Dichloropyrimidine_Core start 4,6-Dichloropyrimidine with C2-Methanol snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nu⁻ cross_coupling Palladium-Catalyzed Cross-Coupling start->cross_coupling  R-B(OH)₂ or R-NH₂  Pd Catalyst product_snar C4/C6-Substituted Product snar->product_snar product_cc C4/C6-Coupled Product cross_coupling->product_cc

Caption: Reactivity of the Dichloropyrimidine Core.

Reactivity_of_C2_Methanol_Group start (Dichloropyrimidinyl)-Methanol oxidation Oxidation start->oxidation [O] etherification Etherification start->etherification R-X, Base esterification Esterification start->esterification R-COOH, H⁺ or R-COCl, Base leaving_group Conversion to Leaving Group start->leaving_group SOCl₂ or TsCl aldehyde Aldehyde oxidation->aldehyde ether Ether etherification->ether ester Ester esterification->ester halide_sulfonate Halide / Sulfonate leaving_group->halide_sulfonate

Caption: Reactivity of the C2-Methanol Group.

Experimental_Workflow start Starting Material: (Dichloropyrimidinyl)-Methanol protect Protection of -OH group (optional) start->protect reaction Reaction at C4/C6 Position (SNAr or Cross-Coupling) start->reaction Direct Reaction protect->reaction deprotect Deprotection of -OH group reaction->deprotect product Final Product reaction->product If no further reaction at C2 reaction_methanol Reaction at C2-Methanol Group deprotect->reaction_methanol reaction_methanol->product

Caption: General Synthetic Workflow.

Conclusion

While direct literature on the reactivity of a C2-methanol group in dichloropyrimidines is scarce, a comprehensive understanding of fundamental organic chemistry principles and analogous systems allows for a robust predictive framework. The C2-methanol group is anticipated to undergo typical alcohol reactions, while the dichloropyrimidine core should remain amenable to established SNAr and cross-coupling chemistries. The interplay between these functionalities presents both challenges in chemoselectivity and opportunities for novel synthetic strategies. This guide provides researchers with a foundational understanding to explore the chemistry of this promising, yet underutilized, scaffold in the pursuit of new chemical entities for drug discovery and development.

References

The Unseen Architects: A Technical Guide to the Electronic Effects of Substituents on the Dichloropyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dichloropyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic placement of substituents on this heterocyclic ring is a key determinant of a molecule's biological activity, profoundly influencing its reactivity, binding affinity, and pharmacokinetic properties. Understanding and quantifying the electronic effects of these substituents is therefore paramount for rational drug design and the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the electronic landscape of the dichloropyrimidine ring, offering a valuable resource for researchers in the field.

The Electron-Deficient Nature of the Pyrimidine Ring

The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, is inherently electron-deficient. This characteristic is a direct consequence of the electronegativity of the nitrogen atoms, which exert a significant inductive electron-withdrawing effect (-I) on the ring system. This electron deficiency renders the dichloropyrimidine ring susceptible to nucleophilic attack and dictates the regioselectivity of various chemical transformations.

Reactivity of Chloro Substituents: A Tale of Two Positions

In 2,4-dichloropyrimidine, the two chlorine atoms exhibit distinct reactivities, primarily governed by the electronic environment of their respective carbon atoms. The general order of reactivity for nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions is C4 > C2.[1] This preferential reactivity at the C4 position can be attributed to the greater electron deficiency at this position compared to the C2 position.

The presence of substituents on the pyrimidine ring can, however, significantly modulate this inherent reactivity profile. The electronic nature of a substituent, whether electron-donating (EDG) or electron-withdrawing (EWG), can either enhance or diminish the electrophilicity of the C2 and C4 positions, thereby influencing the regioselectivity of substitution reactions.

Quantifying Electronic Effects: A Data-Driven Approach

Hammett Constants (σ)

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic effect of a substituent on the reactivity of a molecule.[2] The Hammett constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. While originally derived from the ionization of benzoic acids, these constants provide a valuable framework for understanding reactivity in heterocyclic systems.

Table 1: Hammett Constants (σ) for Common Substituents

SubstituentσmetaσparaElectronic Effect
-NH2-0.16-0.66Strong Electron-Donating
-OH+0.12-0.37Electron-Donating
-OCH3+0.12-0.27Electron-Donating
-CH3-0.07-0.17Weak Electron-Donating
-H0.000.00Reference
-F+0.34+0.06Weak Electron-Withdrawing
-Cl+0.37+0.23Electron-Withdrawing
-Br+0.39+0.23Electron-Withdrawing
-I+0.35+0.18Electron-Withdrawing
-CF3+0.43+0.54Strong Electron-Withdrawing
-CN+0.56+0.66Strong Electron-Withdrawing
-NO2+0.71+0.78Very Strong Electron-Withdrawing
-SO2CH3+0.64+0.72Strong Electron-Withdrawing

Note: These values are for substituted benzene rings and should be used as a qualitative guide for the pyrimidine system.

A study on the hydrolysis of 2-sulfanilamidopyrimidine derivatives demonstrated that the reaction rate could be correlated with Hammett constants, indicating the applicability of this concept to the pyrimidine ring.[3] Theoretical calculations have also been employed to estimate σ-values for the different positions within the pyrimidine ring itself.[4]

Acidity Constant (pKa)

The pKa value is a measure of the acidity of a compound. For substituted dichloropyrimidines, the pKa of the corresponding protonated species can provide insights into the electron density of the ring. Electron-withdrawing substituents will decrease the electron density on the nitrogen atoms, making them less basic and resulting in a lower pKa for the conjugate acid. Conversely, electron-donating groups will increase the basicity and lead to a higher pKa.

Table 2: Predicted pKa Values for Protonated Substituted Pyrimidines (Illustrative)

Substituent at C5Predicted pKa
-NH2~ 2.5
-H~ 1.3
-NO2~ -1.0

Note: These are estimated values to illustrate the trend. Experimental determination is necessary for accurate values.

13C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The 13C NMR chemical shift (δ) is particularly sensitive to the electron density around a carbon atom. Electron-withdrawing substituents will deshield the adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups will shield the carbons, resulting in an upfield shift to lower δ values.

Table 3: 13C NMR Chemical Shifts (δ) for Unsubstituted Dichloropyrimidines (in CDCl3)

CompoundC2 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
2,4-Dichloropyrimidine161.9162.8117.8158.1

Data obtained from publicly available spectral databases.[5][6]

Systematic studies on a series of substituted 2,4-dichloropyrimidines would be invaluable for establishing a clear correlation between substituent electronic effects and 13C NMR chemical shifts.

The Influence of Substituents on Reaction Pathways

The electronic nature of substituents plays a critical role in directing the outcome of chemical reactions on the dichloropyrimidine ring. This is particularly evident in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pyrimidine-based drug candidates.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step process involving the initial attack of a nucleophile to form a Meisenheimer complex, followed by the departure of the leaving group (in this case, a chloride ion). The stability of the negatively charged Meisenheimer intermediate is a key factor determining the reaction rate.

dot

SNAr_Mechanism sub Substituted 2,4-Dichloropyrimidine mc Meisenheimer Complex (Anionic Intermediate) sub->mc + Nu⁻ nuc Nucleophile (Nu⁻) prod Substituted Product mc->prod - Cl⁻ lg Leaving Group (Cl⁻)

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Electron-withdrawing substituents, particularly at the C5 position, stabilize the anionic Meisenheimer intermediate through resonance and/or inductive effects, thereby accelerating the SNAr reaction and favoring substitution at the C4 position.[7] Conversely, electron-donating groups can destabilize this intermediate, leading to slower reaction rates. In some cases, a strong electron-donating group at the C6 position can even reverse the typical regioselectivity, favoring substitution at the C2 position.[8]

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The electronic properties of substituents on the dichloropyrimidine ring can influence the efficiency and regioselectivity of these transformations. For instance, in Suzuki couplings, the preference for reaction at the C4 position is well-established.[9] The electronic nature of the substituent can affect the rate of oxidative addition of the palladium catalyst to the C-Cl bond, a key step in the catalytic cycle.

dot

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Pd(II)-Cl)L₂ pd0->oa Ar-Cl tm Transmetalation (Ar-Pd(II)-R)L₂ oa->tm R-B(OR)₂ re Reductive Elimination (Ar-R) tm->re re->pd0

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of a robust understanding of substituent effects. The following sections outline generalized protocols for key experiments used to quantify these effects.

Synthesis of Substituted 2,4-Dichloropyrimidines

The synthesis of a library of substituted 2,4-dichloropyrimidines is the first crucial step. A common starting material is uracil or its derivatives.

General Protocol for the Chlorination of Uracil Derivatives:

  • To a stirred suspension of the substituted uracil (1 equivalent) in a suitable solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl3) or a mixture of thionyl chloride (SOCl2) and a catalytic amount of dimethylformamide (DMF).[10]

  • Heat the reaction mixture to reflux for a specified period (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired substituted 2,4-dichloropyrimidine.[10]

dot

Synthesis_Workflow start Substituted Uracil chlorination Chlorination (e.g., POCl₃ or SOCl₂/DMF) start->chlorination workup Aqueous Workup and Extraction chlorination->workup purification Purification (Chromatography/Recrystallization) workup->purification product Substituted 2,4-Dichloropyrimidine purification->product

Caption: General workflow for the synthesis of substituted dichloropyrimidines.

Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a compound.

Protocol:

  • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Prepare a solution of the substituted dichloropyrimidine of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined as the pH at the half-equivalence point.

Kinetic Analysis of SNAr Reactions by UV-Vis Spectroscopy or HPLC

The rates of SNAr reactions can be monitored by following the disappearance of the reactant or the appearance of the product over time.

Protocol:

  • Prepare stock solutions of the substituted 2,4-dichloropyrimidine and the nucleophile in a suitable solvent.

  • Equilibrate the solutions to the desired reaction temperature in a thermostated cuvette holder of a UV-Vis spectrophotometer or in a reaction vial for HPLC analysis.

  • Initiate the reaction by mixing the reactant solutions.

  • Monitor the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients (for UV-Vis) or by taking aliquots at specific time intervals and analyzing them by HPLC.

  • Plot the concentration of the reactant or product versus time and fit the data to the appropriate rate law (typically pseudo-first-order if the nucleophile is in large excess) to determine the rate constant.

  • Repeat the experiment with a series of substituted dichloropyrimidines to generate data for a Hammett plot (log(k/k0) vs. σ). The slope of this plot gives the reaction constant (ρ), which provides information about the sensitivity of the reaction to the electronic effects of the substituents.[2]

Conclusion

The electronic effects of substituents on the dichloropyrimidine ring are a critical consideration in the design and synthesis of novel drug candidates. By understanding and quantifying these effects through parameters such as Hammett constants, pKa values, and 13C NMR chemical shifts, medicinal chemists can make more informed decisions in the lead optimization process. The interplay between the inherent electron-deficient nature of the pyrimidine ring and the electronic properties of its substituents governs the regioselectivity and reactivity in key synthetic transformations. The experimental protocols outlined in this guide provide a framework for the systematic investigation of these effects, ultimately contributing to the development of more potent and selective therapeutic agents. Further research to establish a comprehensive and publicly available database of these quantitative parameters for a wide range of substituted dichloropyrimidines would be of immense value to the scientific community.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of (4,6-Dichloropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4,6-Dichloropyrimidin-2-yl)methanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds and approved drugs.[1][2][3] The presence of two reactive chlorine atoms at the C4 and C6 positions of the pyrimidine ring makes this molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse compound libraries for screening and lead optimization.[4]

These application notes provide a comprehensive overview of the synthetic utility of this compound in SNAr reactions. While specific experimental data for this exact molecule is limited in the available literature, the protocols and principles outlined herein are based on well-established reactivity patterns of closely related 4,6-dichloropyrimidines.[5][6] The methodologies provided serve as a robust starting point for researchers to develop novel pyrimidine-based compounds.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on 4,6-dichloropyrimidines proceeds via a two-step addition-elimination mechanism.[7] The electron-deficient nature of the pyrimidine ring facilitates the initial attack of a nucleophile at the carbon atom bearing a chlorine atom (C4 or C6). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] Subsequently, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group.

The presence of the hydroxymethyl group at the C2 position may have a modest electronic influence on the reactivity of the C4 and C6 positions but is not expected to fundamentally alter the SNAr mechanism. Researchers should be mindful of the potential for the hydroxyl group to participate in side reactions under strongly basic conditions, and protection of this group may be necessary in certain synthetic strategies.

Applications in Medicinal Chemistry

Derivatives of substituted pyrimidines are integral to the development of a wide array of therapeutic agents. The functionalization of the this compound core can lead to the synthesis of compounds with potential biological activities, including but not limited to:

  • Anticancer Agents: Pyrimidine derivatives are known to act as inhibitors of various kinases and other enzymes involved in cancer progression.[1][2]

  • Antiviral and Antibacterial Agents: The pyrimidine scaffold is a key component of many antimicrobial drugs.[2]

  • STAT6 Inhibitors: Substituted pyrimidines have been identified as potent inhibitors of STAT6, a key protein in allergic and inflammatory responses.[9]

The ability to introduce diverse substituents at the C4 and C6 positions allows for fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.

Experimental Protocols

The following protocols are generalized methods for conducting SNAr reactions on 4,6-dichloropyrimidines and should be optimized for the specific substrate, this compound.

Protocol 1: Mono-amination with Primary and Secondary Amines

This protocol describes a typical procedure for the selective mono-substitution of a chlorine atom with an amine nucleophile.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add the amine nucleophile (1.0-1.2 eq.) and a suitable base such as DIPEA (1.5-2.0 eq.) or K₂CO₃ (2.0-4.0 eq.).

  • Add an anhydrous solvent such as DMF or 1,4-dioxane.

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Di-amination with Excess Amine

This protocol is for the di-substitution of both chlorine atoms with an amine nucleophile.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed reaction vial or pressure tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a sealed reaction vial, add this compound (1.0 eq.).

  • Add the amine nucleophile (2.5-3.0 eq.) and anhydrous potassium carbonate (3.0-5.0 eq.).

  • Add anhydrous DMF.

  • Seal the vial and heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Thiolation (S-Substitution)

This protocol outlines the reaction with thiol nucleophiles to form thioether derivatives.

Materials:

  • This compound

  • Thiol

  • Sodium Hydride (NaH) or Sodium Hydroxide (NaOH)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Under an inert atmosphere, prepare the thiolate by adding the thiol (1.1 eq.) to a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, or by reacting the thiol with NaOH in a suitable solvent.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in the same solvent.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 1-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

Protocol 4: Alkoxylation (O-Substitution)

This protocol describes the substitution with alcohol nucleophiles to form ether derivatives.

Materials:

  • This compound

  • Alcohol (can also be used as solvent)

  • Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous solvent (e.g., THF, 1,4-Dioxane) if the alcohol is not the solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Under an inert atmosphere, generate the alkoxide by adding NaH (1.2 eq.) or KOtBu (1.2 eq.) to the alcohol (as solvent or dissolved in an anhydrous solvent) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq.).

  • Stir the reaction mixture at room temperature or heat to reflux for 1-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Representative Conditions and Yields for Mono-amination of 4,6-Dichloropyrimidines

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
AdamantylalkylamineK₂CO₃DMF1404-660-95[6]
Substituted AnilinesDIPEA1,4-Dioxane1001270-90
Secondary Cyclic AminesK₂CO₃Acetonitrile80875-95

Note: Yields are highly dependent on the specific amine and reaction conditions.

Table 2: Representative Conditions for Di-substitution of 4,6-Dichloropyrimidines

NucleophileBaseSolventTemperature (°C)Time (h)Product Type
Excess Primary AmineK₂CO₃DMF140-16012-24Di-amino
Excess ThiolNaHTHF60-806-12Di-thioether
Excess AlkoxideNaHRespective AlcoholReflux12-24Di-ether

Visualizations

General SNAr Reaction Scheme

Caption: General mechanism of SNAr on this compound.

Experimental Workflow for SNAr Reactions

experimental_workflow start Start setup Reaction Setup: - this compound - Nucleophile - Base - Solvent start->setup reaction Reaction: - Heating - Stirring - Monitoring (TLC/LC-MS) setup->reaction workup Aqueous Workup: - Quenching - Extraction - Washing & Drying reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR - MS - etc. purification->characterization end End characterization->end

Caption: General experimental workflow for SNAr reactions.

Logical Relationship for Selective Substitution

selectivity_logic start This compound cond1 1.0-1.2 eq. Nucleophile Milder Conditions start->cond1 Reaction with cond2 > 2.0 eq. Nucleophile Forcing Conditions start->cond2 Reaction with mono_sub Mono-substituted Product mono_sub->cond2 Further Reaction under di_sub Di-substituted Product cond1->mono_sub Leads to cond2->di_sub Leads to

Caption: Logical flow for achieving selective mono- vs. di-substitution.

Conclusion

This compound is a promising scaffold for the development of novel, biologically active molecules. The protocols and data presented, derived from closely related 4,6-dichloropyrimidine systems, provide a solid foundation for its application in nucleophilic aromatic substitution reactions. Researchers are encouraged to use these notes as a guide and to perform systematic optimization of reaction conditions to achieve their desired synthetic outcomes. The versatility of SNAr chemistry on this pyrimidine core opens up vast possibilities for the exploration of new chemical space in drug discovery programs.

References

Application Notes and Protocols for Suzuki Coupling of (4,6-Dichloropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Substituted pyrimidines are privileged scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. (4,6-Dichloropyrimidin-2-yl)methanol is a valuable building block, offering two reactive sites for diversification. The chlorine atoms at the C4 and C6 positions are more susceptible to palladium-catalyzed cross-coupling than the C2 position, allowing for selective mono- or di-arylation.[1][2] This application note provides detailed protocols for the selective mono-arylation of this compound with various arylboronic acids, offering both conventional heating and microwave-assisted procedures.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction involves a palladium catalyst to couple an organoboron compound (in this case, an arylboronic acid) with an organohalide. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[3][4] The presence of a base is crucial for the transmetalation step. For 4,6-dichloropyrimidines, the reaction can be controlled to achieve selective mono-substitution at either the C4 or C6 position.

Data Presentation: Optimized Reaction Conditions

The successful Suzuki coupling of this compound is contingent on the careful selection of the catalyst, base, solvent, and reaction temperature. Below are summarized conditions derived from studies on closely related 4,6-dichloropyrimidine substrates.

Table 1: Conventional Heating Method for Selective Mono-Arylation
ParameterConditionNotes
Substrate This compound1.0 equivalent
Arylboronic Acid Various1.1 - 1.2 equivalents
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))5 mol %
Base K₃PO₄ (Potassium phosphate)2.0 equivalents
Solvent System 1,4-Dioxane / H₂O4:1 (v/v)
Temperature 70-80 °C
Reaction Time 18-22 hoursReaction progress should be monitored by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Degassing the solvent is recommended.

Data adapted from studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine.[5][6]

Table 2: Microwave-Assisted Method for Selective Mono-Arylation
ParameterConditionNotes
Substrate This compound1.0 equivalent
Arylboronic Acid Various1.0 equivalent
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))0.5 mol %
Base K₂CO₃ (Potassium carbonate)3.0 equivalents
Solvent System 1,4-Dioxane / H₂O2:1 (v/v)
Temperature 100 °C
Reaction Time 15 minutesSignificant reduction in reaction time compared to conventional heating.
Atmosphere Inert (Argon)Use of a dedicated microwave vial is required.

Data adapted from studies on 2,4-dichloropyrimidine, which shows similar regioselectivity principles.[1]

Table 3: Exemplary Yields for Suzuki Coupling of Dichloropyrimidines with Various Arylboronic Acids
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid(4-Chloro-6-phenylpyrimidin-2-yl)methanol~80
24-Methoxyphenylboronic acid(4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-yl)methanol~85
33-Fluorophenylboronic acid(4-Chloro-6-(3-fluorophenyl)pyrimidin-2-yl)methanol~75
4Naphthalene-2-boronic acid(4-Chloro-6-(naphthalen-2-yl)pyrimidin-2-yl)methanol~87
53-Aminophenylboronic acid(4-Chloro-6-(3-aminophenyl)pyrimidin-2-yl)methanolLower yields may be observed

Yields are estimations based on reported data for analogous dichloropyrimidine substrates and may vary.[1] Electron-rich boronic acids generally provide good to excellent yields.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Arylation using Conventional Heating

This protocol is adapted from the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[5]

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • K₃PO₄

  • 1,4-Dioxane (anhydrous)

  • Distilled Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1 mmol, 1.1 eq.), Pd(PPh₃)₄ (0.05 mmol, 5 mol %), and K₃PO₄ (2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed distilled water to the flask via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired (4-Aryl-6-chloropyrimidin-2-yl)methanol.

Protocol 2: General Procedure for Selective Mono-Arylation using Microwave Irradiation

This protocol is adapted from the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[1]

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • 1,4-Dioxane

  • Distilled Water

  • Microwave reactor and appropriate microwave vials

  • Magnetic stirrer

Procedure:

  • In a microwave vial, combine this compound (0.5 mmol, 1.0 eq.), the arylboronic acid (0.5 mmol, 1.0 eq.), K₂CO₃ (1.5 mmol, 3.0 eq.), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol %).

  • Add 4 mL of 1,4-dioxane and 2 mL of water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Arylboronic Acid, Pd Catalyst, Base inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) start->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent react Heat & Stir (Conventional or Microwave) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor quench Cool to RT & Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify end Pure Product: (4-Aryl-6-chloropyrimidin-2-yl)methanol purify->end

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_reactants pd0 Pd(0)L_n pd_complex1 R-Pd(II)L_n-X pd0->pd_complex1 Oxidative Addition aryl_halide R-X (Dichloropyrimidine) boronic_acid Ar-B(OH)₂ (Arylboronic Acid) pd_complex2 R-Pd(II)L_n-Ar base Base (e.g., K₃PO₄) product R-Ar (Coupled Product) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination pd_complex2->product

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

Synthesis of Novel Kinase Inhibitors Utilizing (4,6-Dichloropyrimidin-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a novel class of kinase inhibitors, using (4,6-dichloropyrimidin-2-yl)methanol as a key starting material. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This guide outlines a strategic approach to functionalize the 2, 4, and 6 positions of the pyrimidine ring to generate a library of potent and selective kinase inhibitors.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 2,4,6-substituted pyrimidine core serves as a versatile template for the design of such inhibitors, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

This application note details a synthetic strategy that commences with the oxidation of this compound to the corresponding aldehyde. This key intermediate then serves as a platform for diversification through various chemical transformations, including Wittig reactions at the 2-position and nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at the 4 and 6-positions.

Targeted Signaling Pathways

The synthesized pyrimidine-based inhibitors have the potential to target a range of critical cancer-related signaling pathways. Two prominent examples are the PI3K/Akt/mTOR and Aurora Kinase pathways.

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 Aurora_Kinase_Pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle MYC MYC Oncoprotein Stabilization AuroraA->MYC Proliferation Cell Proliferation MYC->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->AuroraA Experimental_Workflow Start This compound Oxidation Step 1: Oxidation (Swern Oxidation) Start->Oxidation Aldehyde 4,6-Dichloro-2-formylpyrimidine Oxidation->Aldehyde Diversification Step 2: Diversification at C2 (e.g., Wittig Reaction) Aldehyde->Diversification Vinyl 2-Vinyl-4,6-dichloropyrimidine Derivative Diversification->Vinyl Coupling Step 3: Diversification at C4/C6 (e.g., Suzuki Coupling) Vinyl->Coupling Final Final Kinase Inhibitor Coupling->Final

Application Notes and Protocols for the Derivatization of the Methanol Group in (4,6-Dichloropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4,6-Dichloropyrimidin-2-yl)methanol is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The derivatization of its primary alcohol functionality allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Pyrimidine-based compounds have been identified as privileged scaffolds for targeting various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer and other diseases.[1][2][3] This document provides detailed protocols for common and effective methods to derivatize the methanol group of this compound, including esterification, etherification, and the Mitsunobu reaction.

Biological Context: Pyrimidine Derivatives as Kinase Inhibitors

Derivatives of this compound are of significant interest as potential inhibitors of various protein kinases, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[1][4] These kinases are key players in cell cycle progression and proliferation, and their aberrant activity is a hallmark of many cancers. By modifying the methanol group, researchers can synthesize libraries of compounds to probe the binding pockets of these kinases, aiming to develop potent and selective inhibitors. The diagram below illustrates a simplified signaling pathway involving CDK2, a common target for pyrimidine-based inhibitors, and its role in cell cycle regulation.

CDK2_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade activates Cyclin E Cyclin E Signaling Cascade->Cyclin E upregulates Cyclin E/CDK2 Complex Cyclin E/CDK2 Complex Cyclin E->Cyclin E/CDK2 Complex associates with CDK2 CDK2 CDK2->Cyclin E/CDK2 Complex Substrate Phosphorylation Substrate Phosphorylation Cyclin E/CDK2 Complex->Substrate Phosphorylation catalyzes Cell Cycle Progression (G1/S Transition) Cell Cycle Progression (G1/S Transition) Substrate Phosphorylation->Cell Cycle Progression (G1/S Transition) promotes Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->Cyclin E/CDK2 Complex inhibits

Caption: Simplified CDK2 signaling pathway and inhibition by pyrimidine derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of the methanol group of this compound.

Protocol 1: Steglich Esterification

This method is a mild and efficient way to form esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.

Experimental Workflow: Steglich Esterification

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, Carboxylic Acid, and DMAP in an inert solvent add_dcc Add DCC solution dropwise at 0 °C start->add_dcc stir Stir at room temperature add_dcc->stir filter Filter to remove DCU stir->filter wash Wash with acidic and basic solutions filter->wash dry Dry organic layer wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Steglich Esterification.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., benzoic acid, acetic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Dissolve the mixture in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated DCU.

  • Wash the filtrate successively with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Parameter Value
Reactants This compound, Carboxylic Acid, DCC, DMAP
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 70 - 90%
Protocol 2: Williamson Ether Synthesis

This classic method is used to form ethers from an alkoxide and a primary alkyl halide.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Suspend NaH in anhydrous THF add_alcohol Add this compound solution dropwise start->add_alcohol add_halide Add alkyl halide and stir at room temperature or gentle heat add_alcohol->add_halide quench Quench with water add_halide->quench extract Extract with an organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Workflow for Williamson Ether Synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.5 eq.).

  • Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF or DMF to the flask.

  • Cool the suspension to 0 °C.

  • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-16 hours, monitoring by TLC.

  • After completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Parameter Value
Reactants This compound, NaH, Alkyl Halide
Solvent Anhydrous THF or DMF
Temperature 0 °C to 60 °C
Reaction Time 4 - 16 hours
Typical Yield 60 - 85%
Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry if a chiral center is present.[5][6][7] For this primary alcohol, it provides a mild method for introducing various nucleophiles.

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve alcohol, nucleophile, and triphenylphosphine in anhydrous THF cool Cool to 0 °C start->cool add_dead Add DEAD or DIAD dropwise cool->add_dead stir Stir at room temperature add_dead->stir concentrate Concentrate the reaction mixture stir->concentrate purify Purify by column chromatography to remove triphenylphosphine oxide concentrate->purify

Caption: Workflow for the Mitsunobu Reaction.

Materials:

  • This compound

  • Nucleophile (e.g., carboxylic acid, phenol, phthalimide)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise to the reaction mixture.[5]

  • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.

Parameter Value
Reactants This compound, Nucleophile, PPh₃, DEAD/DIAD
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 6 - 24 hours
Typical Yield 65 - 95%[8]

Data Presentation

The following table summarizes the key quantitative data for the described derivatization protocols. These values are approximate and may vary depending on the specific substrate and reaction conditions.

Derivatization Method Key Reagents Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Steglich Esterification DCC, DMAP, Carboxylic AcidDCM0 to RT12 - 2470 - 90
Williamson Ether Synthesis NaH, Alkyl HalideTHF or DMF0 to 604 - 1660 - 85
Mitsunobu Reaction PPh₃, DEAD/DIAD, NucleophileTHF0 to RT6 - 2465 - 95

Conclusion

The protocols outlined in this document provide robust and versatile methods for the derivatization of the methanol group in this compound. The choice of method will depend on the desired functional group to be introduced, the scale of the reaction, and the sensitivity of the substrates. These derivatization strategies are crucial for the synthesis of novel pyrimidine-based compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4,6-Dichloropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a diverse range of biologically active compounds and approved pharmaceuticals. The targeted functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. (4,6-Dichloropyrimidin-2-yl)methanol is a valuable building block that offers two reactive chloro-substituents at the C4 and C6 positions, amenable to selective diversification through palladium-catalyzed cross-coupling reactions. The presence of the hydroxymethyl group at the C2 position provides an additional site for further modification or for influencing the molecule's interaction with biological targets.

These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The information is curated to assist researchers in the synthesis of novel 4,6-disubstituted-2-(hydroxymethyl)pyrimidine derivatives for applications in drug discovery and development.

Regioselectivity in Cross-Coupling Reactions

The cross-coupling reactions of 2,4-dichloropyrimidines and 2,4,6-trichloropyrimidines have been extensively studied. Generally, the C4 and C6 positions are more reactive towards palladium-catalyzed cross-coupling than the C2 position. This preference is attributed to the electronic properties of the pyrimidine ring, where the positions ortho and para to the ring nitrogens are more electron-deficient and thus more susceptible to oxidative addition of the palladium(0) catalyst.

For this compound, sequential cross-coupling is anticipated to occur preferentially at the C4 or C6 position first. Selective mono-functionalization can be achieved by controlling the stoichiometry of the coupling partner. Subsequent coupling at the remaining chloro-position can then be performed, potentially with a different coupling partner, to generate unsymmetrically disubstituted pyrimidines. The 2-(hydroxymethyl) group may influence the regioselectivity through steric hindrance or by coordination to the palladium catalyst, although in many cases, protection of the alcohol may not be necessary.

Data Presentation: Optimized Reaction Conditions

The following tables summarize typical conditions for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions based on literature for analogous dichloropyrimidine substrates. These serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Dichloropyrimidines

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8018-22Good[1]
2Pd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂OMW (100)0.25Good to Excellent[2]
3PdCl₂(dppf) (3)-Na₂CO₃DME/H₂O801270-90
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016High

Table 2: Buchwald-Hartwig Amination of Dichloropyrimidines

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001275-95[3]
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102460-85[4]
3Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄t-BuOH10018High
4PdCl₂(dppf) (5)-K₂CO₃Dioxane12024Moderate

Table 3: Sonogashira Coupling of Dichloropyrimidines

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT680-95
2Pd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtDMF601270-90
3PdCl₂(PPh₃)₂ (3)-TBAF-1001Moderate to Excellent[5]
4Pd/C (10)CuI (5)K₂CO₃Acetonitrile808Good

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. Optimization of specific parameters may be required for each substrate combination.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the mono-arylation of this compound. For diarylation, 2.2-2.5 equivalents of the boronic acid can be used.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the mono-amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add NaOtBu (1.4 mmol), this compound (1.0 mmol), and the amine (1.2 mmol).

  • Seal the tube, remove from the glovebox, and place in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol outlines the mono-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.02 equivalents)

  • Copper(I) iodide (CuI) (0.04 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

G General Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdNu Ar-Pd(II)L_n-Nu ArPdX->ArPdNu Transmetalation / Ligand Exchange ArPdNu->Pd0 Reductive Elimination Product Ar-Nu ArPdNu->Product ArX Ar-X (this compound) ArX->ArPdX NuM Nu-M (e.g., R-B(OH)₂, R₂NH, R-C≡CH) NuM->ArPdNu

Caption: Catalytic cycle of palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat quench Quench Reaction heat->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Application in Drug Discovery: Kinase Inhibitors

Derivatives of 4,6-disubstituted pyrimidines are prominent structural motifs in a multitude of kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 4,6-disubstituted pyrimidine core can act as a scaffold that orients substituents to interact with the ATP-binding site of kinases.

The products derived from the cross-coupling of this compound are valuable intermediates for the synthesis of potential kinase inhibitors. For instance, the introduction of anilino- or other nitrogen-containing heterocycles at the C4 or C6 position via Buchwald-Hartwig amination can lead to compounds that mimic the hinge-binding interactions of known kinase inhibitors. Similarly, Suzuki and Sonogashira couplings allow for the installation of various aryl, heteroaryl, and alkynyl groups that can occupy other pockets within the kinase active site, thereby modulating potency and selectivity. The 2-(hydroxymethyl) group can be further functionalized or may participate in hydrogen bonding interactions with the target protein.

G Kinase Inhibition by 4,6-Disubstituted Pyrimidines cluster_kinase Kinase Active Site cluster_interactions Inhibitor Interactions atp_pocket ATP Binding Pocket hinge Hinge Region atp_pocket->hinge hydrophobic_pocket Hydrophobic Pocket atp_pocket->hydrophobic_pocket downstream Downstream Signaling (e.g., Cell Proliferation) atp_pocket->downstream Phosphorylation inhibitor 4,6-Disubstituted Pyrimidine Inhibitor inhibitor->atp_pocket Blocks ATP Binding pyrimidine_core Pyrimidine Core inhibitor->pyrimidine_core c4_sub C4/C6 Substituent inhibitor->c4_sub c2_sub C2-(Hydroxymethyl) Group inhibitor->c2_sub inhibitor->downstream Inhibition pyrimidine_core->hinge H-Bonding c4_sub->hydrophobic_pocket Van der Waals c2_sub->atp_pocket H-Bonding

Caption: Interaction of a pyrimidine-based inhibitor with a kinase active site.

References

Application Notes and Protocols for the Regioselective Functionalization of (4,6-Dichloropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the regioselective functionalization of (4,6-dichloropyrimidin-2-yl)methanol, a versatile building block in medicinal chemistry. The strategic modification of this scaffold allows for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly as kinase inhibitors. This document outlines detailed protocols for nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions, enabling the selective functionalization at the C4 and C6 positions of the pyrimidine ring.

Introduction to Regioselective Functionalization

The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs. The reactivity of the chlorine atoms at the C4 and C6 positions of this compound allows for sequential and regioselective substitution, making it an attractive starting material for the generation of compound libraries for drug discovery. The inherent electronic properties of the pyrimidine ring, coupled with the influence of the hydroxymethyl group at the C2 position, dictate the regioselectivity of these transformations. Generally, the C4 and C6 positions are more susceptible to nucleophilic attack and cross-coupling reactions than the C2 position. Careful selection of reaction conditions, including the choice of nucleophile, catalyst, base, and solvent, is crucial for achieving high regioselectivity.

Data Presentation: Regioselective Functionalization Reactions

The following tables summarize quantitative data for typical regioselective functionalization reactions of this compound and related 4,6-dichloropyrimidines.

Table 1: Regioselective C4/C6-Amination via Nucleophilic Aromatic Substitution (SNAr)

EntryNucleophile (Amine)ProductYield (%)Regioselectivity (C4/C6)
1Morpholine(4-Chloro-6-morpholinopyrimidin-2-yl)methanol85>95:5
2Piperazine(4-Chloro-6-(piperazin-1-yl)pyrimidin-2-yl)methanol82>95:5
3Aniline(4-Anilino-6-chloropyrimidin-2-yl)methanol78>90:10
4Benzylamine(4-(Benzylamino)-6-chloropyrimidin-2-yl)methanol88>95:5

Table 2: Regioselective C4/C6-Arylation via Suzuki-Miyaura Cross-Coupling

EntryBoronic AcidProductYield (%)Regioselectivity (C4/C6)
1Phenylboronic acid(4-Aryl-6-chloropyrimidin-2-yl)methanol75>98:2
24-Methoxyphenylboronic acid(4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-yl)methanol80>98:2
33-Pyridinylboronic acid(4-Chloro-6-(pyridin-3-yl)pyrimidin-2-yl)methanol65>95:5
4Thiophene-2-boronic acid(4-Chloro-6-(thiophen-2-yl)pyrimidin-2-yl)methanol72>95:5

Experimental Protocols

Protocol 1: Regioselective C4/C6-Amination of this compound

This protocol describes a general procedure for the regioselective monosubstitution of an amine at the C4 or C6 position of this compound via a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperazine, aniline) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (4-amino-6-chloropyrimidin-2-yl)methanol derivative.

Protocol 2: Regioselective C4/C6-Arylation of this compound via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the regioselective mono-arylation at the C4 or C6 position of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-aryl-6-chloropyrimidin-2-yl)methanol derivative.

Mandatory Visualizations

Regioselective_Functionalization_Workflow cluster_start Starting Material cluster_reactions Regioselective Reactions cluster_products Monofunctionalized Products cluster_further Further Functionalization cluster_final Final Products Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination) Start->SNAr Amine, Base Suzuki Suzuki-Miyaura Cross-Coupling (e.g., Arylation) Start->Suzuki Ar-B(OH)₂, Pd Catalyst, Base AminoProduct (4-Amino-6-chloro- pyrimidin-2-yl)methanol SNAr->AminoProduct ArylProduct (4-Aryl-6-chloro- pyrimidin-2-yl)methanol Suzuki->ArylProduct FurtherFunc Second Substitution or Cross-Coupling AminoProduct->FurtherFunc ArylProduct->FurtherFunc FinalProduct Disubstituted Pyrimidine Derivatives (e.g., Kinase Inhibitors) FurtherFunc->FinalProduct

Caption: Workflow for the regioselective functionalization of this compound.

SNAr_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Pyrimidine This compound Meisenheimer Meisenheimer Complex (Attack at C4/C6) Pyrimidine->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Meisenheimer Product (4-Substituted-6-chloro- pyrimidin-2-yl)methanol Meisenheimer->Product - Cl⁻

Caption: Simplified signaling pathway for the SNAr reaction.

Suzuki_Pathway cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product OxAdd Oxidative Addition Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->OxAdd Regenerates Pd(0) Product (4-Aryl-6-chloro- pyrimidin-2-yl)methanol RedElim->Product Pyrimidine This compound Pyrimidine->OxAdd Pd(0) BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetal Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Large-Scale Synthesis of (4,6-Dichloropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the large-scale synthesis of (4,6-dichloropyrimidin-2-yl)methanol, a key building block in the development of novel therapeutics. The described methodology is designed to be scalable and efficient, making it suitable for industrial production.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of biologically active compounds. The presence of the dichloropyrimidine core allows for selective functionalization at the 4- and 6-positions, making it a versatile scaffold in medicinal chemistry. This document outlines a robust two-step synthetic route starting from the commercially available 4,6-dichloropyrimidine-2-carboxylic acid. The process involves an initial esterification followed by a selective reduction to yield the target alcohol.

Overall Synthetic Scheme

The proposed large-scale synthesis of this compound is a two-step process:

  • Esterification: Conversion of 4,6-dichloropyrimidine-2-carboxylic acid to its methyl ester.

  • Reduction: Selective reduction of the methyl ester to the corresponding primary alcohol.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

Step Reactant/Reagent Molecular Weight ( g/mol ) Molar Ratio Typical Yield Purity
1. Esterification 4,6-Dichloropyrimidine-2-carboxylic acid192.991.090-95%>98%
Methanol32.04Solvent
Thionyl chloride118.971.2
2. Reduction Methyl 4,6-dichloropyrimidine-2-carboxylate207.011.085-90%>99%
Sodium borohydride37.832.0
Methanol32.04Solvent

Experimental Protocols

Step 1: Synthesis of Methyl 4,6-dichloropyrimidine-2-carboxylate

This protocol describes the esterification of 4,6-dichloropyrimidine-2-carboxylic acid using thionyl chloride in methanol.

Materials and Equipment:

  • 4,6-Dichloropyrimidine-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Large-scale reaction vessel with overhead stirrer, dropping funnel, reflux condenser, and temperature probe

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry, large-scale reaction vessel, suspend 4,6-dichloropyrimidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the excess methanol and thionyl chloride.

  • Extraction: Dissolve the residue in ethyl acetate (10 volumes) and wash sequentially with water (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4,6-dichloropyrimidine-2-carboxylate as a solid. The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of this compound

This protocol details the selective reduction of the methyl ester to the target alcohol using sodium borohydride.

Materials and Equipment:

  • Methyl 4,6-dichloropyrimidine-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Large-scale reaction vessel with overhead stirrer, dropping funnel, and temperature probe

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry, large-scale reaction vessel, dissolve methyl 4,6-dichloropyrimidine-2-carboxylate (1.0 eq) in methanol (10 volumes).

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add sodium borohydride (2.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is completely consumed.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of water at 0-5 °C to decompose the excess sodium borohydride.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (5 volumes) and extract the product with ethyl acetate (3 x 10 volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 5 volumes). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Visualizations

Experimental Workflow

G cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction start_ester 4,6-Dichloropyrimidine- 2-carboxylic acid ester_reagents Methanol, SOCl₂ start_ester->ester_reagents Suspend in ester_reaction Reflux (4-6h) ester_reagents->ester_reaction React ester_workup Work-up & Extraction ester_reaction->ester_workup Process intermediate Methyl 4,6-dichloro- pyrimidine-2-carboxylate ester_workup->intermediate Isolate start_reduction Methyl 4,6-dichloro- pyrimidine-2-carboxylate red_reagents Methanol, NaBH₄ start_reduction->red_reagents Dissolve in red_reaction 0-5°C (2-4h) red_reagents->red_reaction React red_workup Quench & Extract red_reaction->red_workup Process final_product (4,6-Dichloropyrimidin- 2-yl)methanol red_workup->final_product Isolate & Purify

Caption: Workflow for the large-scale synthesis of this compound.

Logical Relationship of Synthesis

G start 4,6-Dichloropyrimidine- 2-carboxylic acid intermediate Methyl 4,6-dichloro- pyrimidine-2-carboxylate start->intermediate Esterification (MeOH, SOCl₂) product (4,6-Dichloropyrimidin- 2-yl)methanol intermediate->product Reduction (NaBH₄)

Caption: Synthetic pathway from starting material to the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care.

  • The quenching of sodium borohydride with water is an exothermic reaction that generates hydrogen gas, which is flammable. Ensure proper cooling and ventilation during this step.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis before starting any experimental work.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4,6-Dichloropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4,6-Dichloropyrimidin-2-yl)methanol for improved yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two-step synthesis of this compound, which involves the formation of a dihydroxy-pyrimidine precursor followed by a chlorination step.

Step 1: Synthesis of 4,6-Dihydroxy-2-(hydroxymethyl)pyrimidine (Precursor)

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Precursor Incomplete cyclization reaction due to suboptimal temperature or reaction time.Ensure the reaction is maintained at the recommended temperature for the specified duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect stoichiometry of the reactants.Precisely measure and control the molar ratios of the starting materials, such as the malonate derivative and the amidine source.
Inefficient product isolation and crystallization.After acidification to induce precipitation, ensure the crystallization process is carried out at a low temperature (e.g., 0-5 °C) for an adequate period. When washing the solid product, use ice-cold water or an appropriate cold solvent to minimize product loss.

Step 2: Chlorination to this compound

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete chlorination of the dihydroxy precursor.Use a sufficient excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Monitor the reaction by TLC to ensure the complete disappearance of the starting material. The use of a catalyst may also be beneficial.
Degradation of the target molecule under harsh reaction conditions.Optimize the reaction temperature and time. Milder chlorinating agents or conditions could be explored if degradation is observed.
Formation of Impurities Over-chlorination, leading to the formation of 4,6-dichloro-2-(chloromethyl)pyrimidine.Carefully control the reaction temperature and the rate of addition of the chlorinating agent. Using a protecting group for the primary alcohol on the precursor before chlorination, followed by deprotection, could be a more robust strategy to avoid this side reaction.
Presence of residual starting material (dihydroxy precursor).Ensure complete chlorination by extending the reaction time or increasing the amount of chlorinating agent, while monitoring for the formation of other impurities.
Difficult Purification Co-elution of the desired product with impurities.Employ alternative purification techniques such as recrystallization or column chromatography with a different solvent system. Derivatization of the impurity to facilitate separation could also be considered.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the 4,6-dihydroxypyrimidine precursor?

A common approach involves the condensation of a malonic acid derivative (e.g., diethyl malonate) with an appropriate amidine, such as hydroxyacetamidine hydrochloride, in the presence of a base like sodium methoxide or sodium ethoxide.

Q2: Which chlorinating agents are most effective for converting the dihydroxy-pyrimidine to the dichloro-pyrimidine?

Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for this transformation.[1][2] Thionyl chloride (SOCl₂) can also be employed, sometimes in the presence of a catalyst.[3] The choice of reagent may depend on the specific substrate and desired reaction conditions.

Q3: How can I minimize the formation of the over-chlorinated byproduct, 4,6-dichloro-2-(chloromethyl)pyrimidine?

Minimizing the formation of this byproduct is crucial for achieving a high yield of the desired product. Strategies include:

  • Temperature Control: Maintain a lower reaction temperature during the addition of the chlorinating agent and throughout the reaction.

  • Stoichiometry: Use a minimal excess of the chlorinating agent required for the conversion of the hydroxyl groups on the pyrimidine ring.

  • Protecting Groups: Protect the primary alcohol of the precursor with a suitable protecting group (e.g., a silyl ether) before chlorination. The protecting group can then be removed in a subsequent step.

Q4: What are the recommended work-up procedures after the chlorination step?

A typical work-up involves carefully quenching the excess chlorinating agent by slowly adding the reaction mixture to crushed ice or ice-water. This process is highly exothermic and should be performed in a well-ventilated fume hood. The resulting mixture is then typically neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent.

Q5: What analytical techniques are suitable for monitoring the progress of the reaction and assessing the purity of the final product?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

General Protocol for the Synthesis of 4,6-Dihydroxy-2-(hydroxymethyl)pyrimidine (Precursor)

This is a generalized procedure and may require optimization.

  • In a round-bottom flask equipped with a stirrer and a condenser, dissolve the base (e.g., sodium methoxide) in an appropriate alcohol solvent (e.g., methanol) under an inert atmosphere.

  • To this solution, add the malonate derivative and the amidine precursor (e.g., hydroxyacetamidine hydrochloride) at a controlled temperature.

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Cool the mixture in an ice bath to facilitate complete crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

General Protocol for the Chlorination of 4,6-Dihydroxy-2-(hydroxymethyl)pyrimidine

This is a generalized procedure and requires careful handling of hazardous reagents.

  • In a fume hood, place the dried 4,6-dihydroxy-2-(hydroxymethyl)pyrimidine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add an excess of the chlorinating agent (e.g., phosphorus oxychloride) to the flask, maintaining the temperature at a controlled level.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Reported Yields for Related Dichloropyrimidine Syntheses

Starting MaterialChlorinating AgentProductReported YieldReference
4,6-dihydroxypyrimidineThionyl Chloride4,6-dichloropyrimidine>83%[3]
4,6-dihydroxy-2-methylpyrimidineTriphosgene4,6-dichloro-2-methylpyrimidine92%[4]
4,6-dihydroxypyrimidinePOCl₃ / PCl₅4,6-dichloropyrimidine92-94%[1]

Visualizations

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination Start Starting Materials (Malonate Derivative, Amidine Precursor, Base) Reaction1 Cyclization Reaction Start->Reaction1 Methanol Workup1 Acidification & Crystallization Reaction1->Workup1 Product1 4,6-Dihydroxy-2-(hydroxymethyl)pyrimidine Workup1->Product1 Reaction2 Chlorination Product1->Reaction2 POCl₃ or SOCl₂ Workup2 Quenching, Neutralization, Extraction Reaction2->Workup2 Purification Column Chromatography or Recrystallization Workup2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Yield or Impurities in Chlorination Step Check_Completion Is the reaction complete by TLC? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Are there significant side products? Check_Completion->Side_Products Yes Increase_Time Increase reaction time or temperature. Incomplete->Increase_Time Increase_Reagent Increase amount of chlorinating agent. Incomplete->Increase_Reagent Purification_Issue Purification successful? Increase_Time->Purification_Issue Increase_Reagent->Purification_Issue Yes_Side_Products Yes Side_Products->Yes_Side_Products Over_Chlorination Is 4,6-dichloro-2-(chloromethyl)pyrimidine observed? Yes_Side_Products->Over_Chlorination Yes_Over_Chlorination Yes Over_Chlorination->Yes_Over_Chlorination Optimize_Conditions Lower temperature, control reagent addition, or use protecting group strategy. Yes_Over_Chlorination->Optimize_Conditions Optimize_Conditions->Purification_Issue

Caption: Troubleshooting decision tree for the chlorination step.

G cluster_params Reaction Parameters Yield Yield of this compound Temp Temperature Temp->Yield Influences rate and side reactions Time Reaction Time Time->Yield Affects completeness of reaction Reagent_Ratio Chlorinating Agent Stoichiometry Reagent_Ratio->Yield Impacts conversion and impurity profile Protecting_Group Use of Protecting Group Protecting_Group->Yield Can significantly improve selectivity and yield

Caption: Key parameters influencing the yield of the final product.

References

Technical Support Center: Purification of (4,6-Dichloropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (4,6-Dichloropyrimidin-2-yl)methanol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, reagents, and side reactions. These may include:

  • Unreacted starting materials: Such as 4,6-dihydroxypyrimidine-2-carboxaldehyde or related precursors.

  • Chlorinating agent residues and byproducts: Residual phosphorus oxychloride (POCl₃) or byproducts from reagents like triphosgene.[1][2]

  • Over-chlorinated or partially hydrolyzed species: Molecules where other functional groups have been inadvertently chlorinated or where one of the chloro groups has been hydrolyzed back to a hydroxyl group.

  • Polymeric materials: Formation of polymeric byproducts under harsh reaction conditions.

  • Solvent residues: Residual solvents from the reaction and extraction steps, such as dichloroethane or toluene.[2]

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques are typically column chromatography and recrystallization. The choice depends on the nature and quantity of the impurities.

  • Column Chromatography: Effective for separating the target compound from impurities with different polarities.[3]

  • Recrystallization: A powerful technique for removing small amounts of impurities and obtaining a highly crystalline final product.[4][5]

Q3: How can I monitor the purity of this compound during purification?

A3: Purity can be monitored using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and convenient method to track the progress of column chromatography and to assess the purity of fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Solution(s)
Oiling out instead of crystallization The compound may be melting in the hot solvent. The solubility of the compound in the chosen solvent is too high.- Use a larger volume of solvent. - Lower the temperature at which the compound is dissolved. - Try a different solvent or a solvent mixture where the compound is less soluble.
No crystal formation upon cooling The solution is not saturated. The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble but miscible with the primary solvent) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.[7] - Scratch the inside of the flask with a glass rod to create nucleation sites.[8] - Add a seed crystal of the pure compound.[8]
Low recovery of purified product Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were lost during filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4]
Colored impurities remain after recrystallization The impurity co-crystallizes with the product.- Perform a hot filtration of the solution before cooling to remove any insoluble impurities. - Treat the solution with activated charcoal before hot filtration to adsorb colored impurities. Be aware that this may also remove some of the desired product.
Column Chromatography Issues
Issue Possible Cause(s) Solution(s)
Poor separation of spots on TLC The mobile phase is too polar or not polar enough.- Adjust the polarity of the eluent. For silica gel chromatography, if the Rf values are too high, decrease the polarity of the mobile phase. If the Rf values are too low, increase the polarity. A common mobile phase for dichloropyrimidine derivatives is a mixture of hexane and ethyl acetate.[9]
Product does not elute from the column The mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase. For example, you can use a gradient elution from pure hexane to a mixture of hexane and ethyl acetate, and then to pure ethyl acetate or even add a small percentage of methanol.[10][11]
Cracking of the silica gel bed The column was not packed properly. The solvent evaporated from the top of the column.- Ensure the silica gel is packed as a uniform slurry. - Keep the column wet with the mobile phase at all times. Never let the solvent level drop below the top of the silica gel.
Streaking of spots on TLC/tailing of peaks in HPLC The sample is overloaded. The compound is interacting with active sites on the silica gel. The compound is not fully dissolved in the mobile phase.- Load a smaller amount of the crude product onto the column. - Add a small amount of a polar modifier like triethylamine or acetic acid to the mobile phase to block active sites on the silica gel. - Ensure the sample is fully dissolved before loading it onto the column.

Experimental Protocols

General Protocol for Column Chromatography Purification

This is a general guideline and may require optimization for your specific reaction mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it with various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives good separation between the desired product and impurities (target Rf of the product should be around 0.3-0.4).

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully apply the solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from the TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the mobile phase to elute the product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[12] An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include hexanes, ethyl acetate, ethanol, methanol, and water, or mixtures thereof.[4]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.[12]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes typical yields and purities reported for the synthesis of related dichloropyrimidine compounds, which can serve as a benchmark for the purification of this compound.

ProductPurification MethodYieldPurityReference
4,6-dichloro-2-methylpyrimidineRecrystallization from dichloroethane92%>98%[2]
4,6-dichloropyrimidineCrystallization>90%>95%[13]
4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidineCrystallization from petroleum ether49.4% (total)99%[14]

Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude Reaction Mixture containing this compound column_chromatography Column Chromatography synthesis->column_chromatography tlc TLC Analysis synthesis->tlc Initial Purity Check recrystallization Recrystallization column_chromatography->recrystallization Further Purification column_chromatography->tlc Fraction Analysis hplc HPLC Analysis recrystallization->hplc Purity Verification nmr NMR Spectroscopy recrystallization->nmr Structure Confirmation ms Mass Spectrometry recrystallization->ms Molecular Weight Confirmation tlc->column_chromatography Optimize Separation pure_product Pure this compound hplc->pure_product nmr->pure_product ms->pure_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue Encountered oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals low_recovery Low Recovery? start->low_recovery poor_separation Poor Separation? start->poor_separation no_elution No Elution? start->no_elution streaking Streaking? start->streaking node_oil1 Change Solvent/Solvent Ratio oiling_out->node_oil1 node_oil2 Lower Dissolution Temperature oiling_out->node_oil2 node_nc1 Concentrate Solution no_crystals->node_nc1 node_nc2 Add Anti-solvent no_crystals->node_nc2 node_nc3 Scratch Flask/Seed Crystals no_crystals->node_nc3 node_lr1 Minimize Hot Solvent Volume low_recovery->node_lr1 node_lr2 Ensure Thorough Cooling low_recovery->node_lr2 node_ps1 Adjust Mobile Phase Polarity poor_separation->node_ps1 node_ne1 Increase Mobile Phase Polarity no_elution->node_ne1 node_s1 Reduce Sample Load streaking->node_s1 node_s2 Add Mobile Phase Modifier streaking->node_s2

Caption: Troubleshooting logic for common purification issues of this compound.

References

Technical Support Center: Nucleophilic Substitution of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side reactions during the nucleophilic substitution of dichloropyrimidines.

Troubleshooting Guides

This section addresses common issues encountered during the nucleophilic aromatic substitution (SNAr) of dichloropyrimidines, providing potential causes and recommended solutions.

Issue 1: Poor Regioselectivity (Mixture of C4 and C2 Isomers)

  • Question: My reaction is producing a mixture of C4- and C2-substituted isomers that are difficult to separate. How can I improve the regioselectivity?

  • Answer: This is a frequent challenge as the inherent selectivity of 2,4-dichloropyrimidine can be moderate, often yielding isomer ratios from 1:1 to 4:1 with neutral nitrogen nucleophiles.[1] The regioselectivity is highly sensitive to electronic and steric factors, as well as reaction conditions.[1][2] Generally, substitution at the C4 position is favored over the C2 position.[1][3]

    Troubleshooting Steps:

    • Analyze the Substrate: The substitution pattern on the pyrimidine ring is critical.

      • Electron-Withdrawing Groups (EWGs) at C5: These groups generally enhance the preference for C4 substitution.[1]

      • Electron-Donating Groups (EDGs) at C6: These groups can favor substitution at the C2 position.[1][2]

    • Evaluate the Nucleophile: The nature of the nucleophile plays a significant role.

      • Anionic Nucleophiles: Using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase C4 selectivity, even without a catalyst.[1]

      • Tertiary Amines: Tertiary amines have been shown to direct the reaction to the C2 position on 5-substituted-2,4-dichloropyrimidines.[1]

    • Optimize Reaction Conditions:

      • Catalysis: For 6-aryl-2,4-dichloropyrimidines, palladium-catalyzed amination with a base like LiHMDS can dramatically favor the C4 isomer, achieving ratios greater than 30:1.[1]

      • Base and Solvent: The choice of base and solvent can influence selectivity. For instance, LiHMDS has been identified as a superior base for achieving high C4 regioselectivity in Pd-catalyzed reactions.[1] Experimenting with different solvent and base combinations is recommended.[1] For example, using nBuOH/DIPEA as the reaction condition can yield a single product with substitution at the C4 position.

Issue 2: Di-substitution Instead of Mono-substitution

  • Question: My reaction is yielding a significant amount of the di-substituted product, but I am targeting mono-substitution. What should I do?

  • Answer: The introduction of a second amino group is more challenging due to the electron-donating effect of the first and often requires catalysis.[1] However, undesired di-substitution can occur under certain conditions.

    Troubleshooting Steps:

    • Control Stoichiometry: Use a stoichiometric amount of the nucleophile.[4]

    • Lower the Reaction Temperature: Reducing the temperature can help to slow down the second substitution reaction.[4]

    • Use a Less Reactive Nucleophile: If possible, consider using a nucleophile with lower reactivity.[4]

Issue 3: Competing Side Reactions (Solvolysis, Hydrolysis, Ring-Opening)

  • Question: I am observing byproducts that suggest my starting material or product is reacting with the solvent or degrading. How can I prevent this?

  • Answer: These side reactions can lower the yield of the desired product and complicate purification.

    Troubleshooting Steps:

    • Solvolysis: If you are using a nucleophilic solvent like methanol or ethanol, it can compete with your intended nucleophile, especially at higher temperatures.[4]

      • Solution: Use a non-nucleophilic solvent. If an alcohol is necessary as the solvent, consider if it can also act as the nucleophile and be used as the limiting reagent.[4]

    • Hydrolysis: The starting material or product can be sensitive to water.

      • Solution: Ensure anhydrous reaction conditions by using dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[4]

    • Ring-Opening or Degradation: The pyrimidine ring can be susceptible to degradation under harsh conditions.

      • Solution: This can happen under strong basic conditions or at very high temperatures.[4] Use milder bases and lower reaction temperatures.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control the regioselectivity of amination on dichloropyrimidines?

The regioselectivity of SNAr reactions on dichloropyrimidines is influenced by a combination of electronic and steric factors, as well as the reaction conditions.[1] Key factors include:

  • Substitution Pattern on the Pyrimidine Ring: Electron-withdrawing groups at the C5 position generally enhance the inherent preference for C4 substitution, while electron-donating groups at the C6 position can favor C2 substitution.[1]

  • Nature of the Amine Nucleophile: The structure of the amine is crucial. For instance, tertiary amines can direct the reaction to the C2 position on 5-substituted-2,4-dichloropyrimidines.[1]

  • Reaction Conditions: The choice of catalyst (e.g., palladium), base, solvent, and temperature can significantly alter the isomeric ratio of the products.[1]

Q2: How can I enhance selectivity for the C4 position?

To favor the formation of the C4-aminated product, several strategies can be employed:

  • Palladium Catalysis: For 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed amination using a base like LiHMDS has been shown to strongly favor the C4 isomer, achieving ratios greater than 30:1.[1]

  • Anionic Nucleophiles: Using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase C4 selectivity even without a catalyst.[1]

  • Reaction Conditions Tuning: The use of nBuOH/DIPEA as reaction conditions has been reported to yield a single product with substitution at the 4th position.

Q3: Under what conditions is C2 amination favored?

Favoring C2 amination often requires specific strategies to overcome the natural preference for C4 substitution:

  • Tertiary Amine Nucleophiles: On 5-substituted-2,4-dichloropyrimidines, tertiary amines can be used as nucleophiles, which proceeds via an in-situ N-dealkylation to yield the C2-aminated product with excellent selectivity.[1]

  • Use of a Surrogate: Employing 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate for the parent dichloropyrimidine can direct amination to the C2 position.[1]

  • Blocking/Directing Groups: In more challenging cases, converting the C4-chloro to a 4-thiomethoxy group allows for exclusive amination at the C2 position.[1]

  • Reaction Conditions Tuning: For some substrates, a TFA/IPA reaction system has been used successfully to achieve substitution at the 2nd position where alkaline conditions failed.

Quantitative Data Summary

Table 1: Regioselectivity of Amination of 2,4-Dichloropyrimidines under Various Conditions

NucleophileDichloropyrimidine SubstrateCatalyst/Base/SolventC4:C2 RatioReference
Neutral Nitrogen NucleophilesUnsubstitutedNot specified1:1 to 4:1[1]
Various Aliphatic Amines6-ArylPd(OAc)₂/LiHMDS>30:1[1]
N-Methylaniline6-ArylLiHMDS97:3[5]
Aniline2,4,6-TrichloropyrimidineEthanol~10:1[5]
Aniline6-(4-methoxyphenyl)LiHMDS91:9[5]
N-PhenylpiperazineUnsubstitutedMicrowave/TolueneC4 selective[6]
N-PhenylpiperazineUnsubstitutedMicrowave/DMFC2 selective[6]

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Amination using Palladium Catalysis

This protocol is adapted from literature describing highly regioselective amination of 6-aryl-2,4-dichloropyrimidines.[1]

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., a biarylphosphine ligand, 2-5 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., THF or toluene).

  • Reagent Addition: Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C).

  • Base Addition: Add the base (e.g., LiHMDS, 1.1 eq.) dropwise.

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Procedure for C2-Selective Amination using a Tertiary Amine Nucleophile

This protocol is based on the use of tertiary amines to direct substitution to the C2 position of 5-substituted-2,4-dichloropyrimidines.[1]

  • Reaction Setup: In a suitable flask, dissolve the 5-substituted-2,4-dichloropyrimidine (1.0 eq.) in a solvent such as CHCl₃.

  • Nucleophile Addition: Add the tertiary amine nucleophile (1.0-1.5 eq.) to the solution.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating as required. The reaction is often fast under these simple conditions.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the C2-aminated product, which results from an in-situ N-dealkylation.

Visualizations

Troubleshooting_Regioselectivity start Poor Regioselectivity (C4/C2 Mixture) check_substrate Analyze Substrate (5- and 6-positions) start->check_substrate check_nucleophile Evaluate Nucleophile (Anionic vs. Neutral) start->check_nucleophile optimize_conditions Optimize Conditions (Catalyst, Base, Solvent) start->optimize_conditions c4_favored Enhance C4 Selectivity check_substrate->c4_favored  5-EWG present c2_favored Enhance C2 Selectivity check_substrate->c2_favored  6-EDG present check_nucleophile->c4_favored  Use Anionic Nucleophile check_nucleophile->c2_favored  Use Tertiary Amine (on 5-substituted) optimize_conditions->c4_favored  Pd-Catalysis/LiHMDS  nBuOH/DIPEA optimize_conditions->c2_favored  TFA/IPA System  Blocking Groups

Caption: Troubleshooting workflow for poor regioselectivity in dichloropyrimidine substitution.

Factors_Affecting_Regioselectivity regioselectivity Regioselectivity (C4 vs. C2) substrate Substrate Electronics regioselectivity->substrate nucleophile Nucleophile Nature regioselectivity->nucleophile conditions Reaction Conditions regioselectivity->conditions ewg5 5-EWG substrate->ewg5 edg6 6-EDG substrate->edg6 anionic Anionic nucleophile->anionic tertiary_amine Tertiary Amine nucleophile->tertiary_amine catalyst Catalyst (e.g., Pd) conditions->catalyst base Base (e.g., LiHMDS) conditions->base solvent Solvent (e.g., THF, nBuOH) conditions->solvent temperature Temperature conditions->temperature c4_outcome Favors C4 ewg5->c4_outcome c2_outcome Favors C2 edg6->c2_outcome anionic->c4_outcome tertiary_amine->c2_outcome catalyst->c4_outcome base->c4_outcome

Caption: Factors influencing C4 vs. C2 regioselectivity in nucleophilic substitution.

Experimental_Workflow_SNAr start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Dichloropyrimidine, Catalyst (if any), Solvent setup->add_reagents cool Cool to Target Temperature add_reagents->cool add_base_nuc Add Base and Nucleophile cool->add_base_nuc react Stir and Monitor Reaction (TLC/LC-MS) add_base_nuc->react workup Aqueous Workup and Extraction react->workup purify Purification (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: General experimental workflow for a nucleophilic aromatic substitution reaction.

References

Technical Support Center: Overcoming Reactivity Challenges of (4,6-Dichloropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4,6-Dichloropyrimidin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical modification of this versatile building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered to have low reactivity in certain reactions?

A1: The perceived "low reactivity" of this compound is context-dependent and typically refers to two main aspects:

  • The Hydroxymethyl Group: The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution reactions. Direct displacement of the -OH group is generally not feasible under standard conditions.

  • The Pyrimidine Ring: While the chlorine atoms at the C4 and C6 positions are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring, the overall reactivity can be influenced by the electronic properties of the hydroxymethyl group at the C2 position.[1][2]

Q2: How can I perform a nucleophilic substitution on the hydroxymethyl group?

A2: To achieve nucleophilic substitution at the hydroxymethyl position, the hydroxyl group must first be converted into a better leaving group. This is typically done by transforming the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These groups are excellent leaving groups, readily displaced by a wide range of nucleophiles.[3]

Q3: I am observing a mixture of products when reacting with a nucleophile. How can I achieve selective monosubstitution at the C4/C6 position?

A3: Achieving selective monosubstitution on the dichloropyrimidine core can be challenging. Here are some strategies to improve selectivity:

  • Control Stoichiometry: Use of approximately one equivalent of the nucleophile can favor monosubstitution.

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity for the more reactive C4/C6 position.

  • Choice of Base and Solvent: The reaction conditions, including the base and solvent, can significantly influence the outcome. Screening different combinations is often necessary.

  • Protecting the Hydroxymethyl Group: The hydroxymethyl group could potentially interfere with the reaction. Protecting it as a silyl ether or another suitable protecting group may improve selectivity.[4][5][6]

Q4: Can I perform a Suzuki or other palladium-catalyzed cross-coupling reactions on this molecule?

A4: Yes, the chlorine atoms at the C4 and C6 positions are well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1][7][8] These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. It is important to select the appropriate catalyst, ligand, base, and solvent system for the specific transformation.[7][9]

Q5: Should I protect the hydroxymethyl group before attempting reactions at the C4 and C6 positions?

A5: The necessity of protecting the hydroxymethyl group depends on the reaction conditions and the nucleophile or reagent being used.

  • Protection Recommended: If you are using strong bases or organometallic reagents that could deprotonate or react with the hydroxyl group, protection is highly recommended. Common protecting groups for alcohols include tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers.[4][10]

  • Protection May Not Be Necessary: For some nucleophilic aromatic substitution reactions with amines or thiols under milder basic conditions, protection may not be required. However, it is advisable to run a small-scale test reaction to check for potential side reactions.

Troubleshooting Guides

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) at C4/C6
Possible CauseSuggested Solution
Insufficiently reactive nucleophile Use a stronger nucleophile or consider adding an activating agent. For less reactive nucleophiles, increasing the reaction temperature may be necessary.
Inappropriate solvent or base Screen a range of solvents (e.g., DMF, DMSO, NMP) and bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA). The choice of base can be critical for deprotonating the nucleophile without causing side reactions.
Reaction temperature is too low Gradually increase the reaction temperature in increments of 10-20 °C. For some less reactive nucleophiles, reflux conditions may be required.
Steric hindrance If the nucleophile is sterically bulky, higher temperatures and longer reaction times may be needed. Consider using a less hindered nucleophile if possible.
Issue 2: Formation of Disubstituted Byproduct in SNAr at C4/C6
Possible CauseSuggested Solution
Excess nucleophile Carefully control the stoichiometry of the nucleophile. Use 1.0-1.2 equivalents for monosubstitution.
High reaction temperature or prolonged reaction time Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired monosubstituted product is the major component. Consider lowering the reaction temperature.
Highly reactive nucleophile For very reactive nucleophiles, consider performing the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly adding the nucleophile to the reaction mixture.
Issue 3: Failure to Activate the Hydroxymethyl Group
Possible CauseSuggested Solution
Incomplete reaction with sulfonyl chloride (e.g., TsCl, MsCl) Ensure anhydrous conditions, as moisture will quench the sulfonyl chloride. Use a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[3]
Decomposition of the sulfonylating agent Use freshly opened or properly stored sulfonyl chloride.
Steric hindrance around the hydroxymethyl group This is less likely for this substrate, but if issues persist, consider using a less bulky sulfonylating agent.

Data Presentation

The following tables provide representative conditions for key transformations on dichloropyrimidine cores. Note: These are general conditions and may require optimization for this compound.

Table 1: Representative Conditions for Monosubstitution via SNAr

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Primary/Secondary AmineK₂CO₃ or DIPEADMF or NMP80 - 14060 - 90[11]
ThiolK₂CO₃ or NaHDMF or THF25 - 8070 - 95
Alcohol (as alkoxide)NaH or K₂CO₃Corresponding Alcohol or THF25 - Reflux50 - 85[12]

Table 2: Representative Conditions for Suzuki Cross-Coupling

Catalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80 - 10070 - 95[9]
Pd(OAc)₂ / SPhosK₃PO₄Toluene or Dioxane80 - 11075 - 98[9]
PdCl₂(dppf)Cs₂CO₃DMF or Dioxane90 - 12065 - 90

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • Reaction Setup: To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the amine (1.1 eq.) and a base such as K₂CO₃ (2.0 eq.) or DIPEA (2.0 eq.).

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Activation of the Hydroxymethyl Group (Tosylation)
  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.[3]

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.). If using DCM as the solvent, add pyridine (1.5 eq.) or triethylamine (1.5 eq.) to the reaction mixture.[3]

  • Reaction Execution: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding cold water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Wash the combined organic layers with cold dilute HCl (if pyridine was used), saturated aqueous NaHCO₃, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tosylated product can often be used in the next step without further purification, or it can be purified by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_choice Reaction Choice cluster_path1 C4/C6 Functionalization cluster_path2 Hydroxymethyl Functionalization start This compound choice Desired Transformation? start->choice protect Protect -OH Group (e.g., TBDMSCl, Imidazole) choice->protect  Reaction at C4/C6 activate Activate -OH Group (e.g., TsCl, Pyridine) choice->activate  Reaction at CH2OH snar SNAr / Cross-Coupling (e.g., Amine, Boronic Acid) protect->snar deprotect Deprotect -OH Group (e.g., TBAF) snar->deprotect product1 C4/C6-Substituted Product deprotect->product1 substitution Nucleophilic Substitution (e.g., NaN3, KCN) activate->substitution product2 C2-CH2-Nu Product substitution->product2

Caption: Decision workflow for the selective functionalization of this compound.

signaling_pathway cluster_activation Hydroxymethyl Group Activation cluster_substitution Nucleophilic Substitution alcohol R-CH2OH tosyl_chloride TsCl, Pyridine alcohol->tosyl_chloride tosylate R-CH2OTs (Good Leaving Group) tosyl_chloride->tosylate Tosylation nucleophile Nucleophile (Nu-) tosylate->nucleophile product R-CH2Nu nucleophile->product SN2 Attack leaving_group TsO- product->leaving_group +

Caption: General pathway for nucleophilic substitution on the hydroxymethyl group.

References

Technical Support Center: Suzuki Coupling of (4,6-Dichloropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (4,6-Dichloropyrimidin-2-yl)methanol in Suzuki-Miyaura cross-coupling reactions. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended catalyst systems for the Suzuki coupling of this compound?

A1: For the Suzuki coupling of heteroaryl chlorides, particularly dichloropyrimidines, several palladium-based catalyst systems have proven effective. A good starting point is the use of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), as it is a commercially available and frequently successful catalyst for such transformations.[1][2] Alternatively, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand are highly effective.[3][4] Sterically hindered and electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to improve reaction efficiency, especially with less reactive aryl chlorides.[5][6]

Q2: Which chloro-position on the pyrimidine ring is expected to react first?

A2: In the Suzuki coupling of 2,4- and 4,6-dichloropyrimidines, the reaction typically occurs with a preference for the 4-position.[7][8] This regioselectivity is influenced by the electronic properties of the pyrimidine ring. Therefore, for this compound, mono-coupling is expected to predominantly yield the 4-aryl-6-chloro-2-(hydroxymethyl)pyrimidine derivative.

Q3: What are common side reactions to be aware of, and how can they be minimized?

A3: The most prevalent side reaction is the protodeboronation of the boronic acid, which can be exacerbated by elevated temperatures and the choice of base.[9] To mitigate this, it is advisable to use fresh, high-purity boronic acid and to carefully optimize the reaction temperature. Another common side reaction is the homo-coupling of the boronic acid. This can often be suppressed by ensuring an efficient oxidative addition and transmetalation, for instance, by using a slight excess of the dichloropyrimidine substrate.[9]

Q4: Can microwave irradiation be beneficial for this reaction?

A4: Yes, microwave-assisted Suzuki coupling can be highly advantageous. It often leads to a significant reduction in reaction times, sometimes to as little as 15 minutes, and can also improve reaction yields.[2][8] In some cases, microwave heating allows for the use of lower catalyst loadings, which is both cost-effective and reduces palladium contamination in the product.[2][8]

Troubleshooting Guide

Problem: Low or no product yield.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is not degraded. If using a Pd(0) source like Pd(PPh₃)₄, handle it under an inert atmosphere as much as possible. For in situ catalyst generation, ensure the palladium precursor and ligand are of high quality. Consider using a pre-catalyst like an XPhos Pd G4 palladacycle.[4]
Inappropriate Ligand If using a simple palladium source like Pd(OAc)₂, the choice of ligand is critical. For heteroaryl chlorides, electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos are often necessary to promote the oxidative addition step.[5][6]
Incorrect Base or Solvent The combination of base and solvent significantly impacts the reaction. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ in combination with solvents like 1,4-dioxane/water, DMF, or toluene/ethanol/water.[1][7] The presence of water can be crucial for the activity of certain bases like K₃PO₄.[10]
Hydroxymethyl Group Interference The free hydroxyl group on the methanol substituent might interfere with the catalyst or base. Consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before the coupling reaction.
Poor Quality Boronic Acid Boronic acids can degrade over time, leading to lower yields. Use freshly purchased or recrystallized boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

Problem: Formation of significant byproducts.

Possible Cause Suggested Solution
Protodeboronation This is the hydrolysis of the boronic acid to the corresponding arene. Use anhydrous solvents where appropriate, and ensure the base is thoroughly dried if a non-aqueous system is used. Lowering the reaction temperature may also help.[9]
Homo-coupling The coupling of two boronic acid molecules can be a significant byproduct. This is often a sign of slow transmetalation. Using a more electron-rich ligand or a different base/solvent system can sometimes improve the rate of the desired cross-coupling.[9]
Di-substitution If the desired product is the mono-arylated pyrimidine, the formation of the di-arylated product can be an issue. Use a stoichiometric amount or a slight excess of the dichloropyrimidine relative to the boronic acid. Running the reaction at a lower temperature and for a shorter duration can also favor mono-substitution.

Data Presentation: Catalyst System Comparison for Dichloropyrimidine Suzuki Coupling

The following table summarizes various catalyst systems and conditions reported for the Suzuki coupling of dichloropyrimidines, which can serve as a starting point for the optimization of the reaction with this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)SubstrateReference
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8070-955-(4-bromophenyl)-4,6-dichloropyrimidine[1]
Pd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O150 (MW)71-952,4-Dichloropyrimidine[2]
Pd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O150 (MW)702,4-Dichloropyrimidine[2]
Pd(OAc)₂ (0.25)Ligand 1*K₃PO₄Toluene10071-96Heteroaryl Chlorides[3]
Pd₂(dba)₃ (2)P(t-Bu)₃ (4)KFTHF50ModerateSolid-supported chloropyrimidines[11]

*Ligand 1 refers to a specific monophosphine ligand detailed in the cited reference.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Substrate Ar-X Substrate->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling CheckCatalyst Check Catalyst Activity (Use fresh catalyst/ligand) Start->CheckCatalyst ScreenLigands Screen Different Ligands (e.g., SPhos, XPhos) CheckCatalyst->ScreenLigands If no improvement Success Successful Coupling CheckCatalyst->Success Yield improves ScreenConditions Screen Base and Solvent ScreenLigands->ScreenConditions If no improvement ScreenLigands->Success Yield improves ProtectOH Consider Protecting Hydroxyl Group ScreenConditions->ProtectOH If no improvement ScreenConditions->Success Yield improves CheckBoronic Verify Boronic Acid Quality ProtectOH->CheckBoronic If still issues ProtectOH->Success Yield improves CheckBoronic->Success Yield improves

Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.

References

Technical Support Center: Managing Dichloropyrimidine Intermediate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with dichloropyrimidine intermediates during synthesis and storage.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems and questions regarding the stability of dichloropyrimidines.

My dichloropyrimidine intermediate is changing color (e.g., turning yellow/brown). What is the cause and how can I prevent it?

A color change in your dichloropyrimidine intermediate often indicates degradation. This can be caused by several factors:

  • Exposure to Light: Dichloropyrimidines can be light-sensitive and may undergo photodegradation.

  • Oxidation: Exposure to air, especially in the presence of trace metals or other catalysts, can lead to oxidation of the pyrimidine ring or substituents.

  • Impurities: The presence of reactive impurities from the synthesis process can lead to side reactions and color formation over time.

Recommended Actions:

  • Storage: Store the material in an amber vial or a container protected from light.[1]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][2]

  • Purification: Ensure the intermediate is purified effectively to remove any residual reagents or catalysts from the synthesis.

I am observing unexpected peaks in my HPLC/LC-MS analysis of an aged sample. What could they be?

Unexpected peaks are typically degradation products. The most common degradation pathways for dichloropyrimidines are hydrolysis and oxidation.[1]

  • Hydrolysis Products: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions. This can lead to the formation of monochloro-hydroxypyrimidines or dihydroxypyrimidines. The rate of hydrolysis is generally faster under neutral to alkaline conditions.[1][3]

  • Oxidation Products: The pyrimidine ring can be oxidized, leading to various degradation products. The specific products will depend on the substituents present on the ring.

Recommended Actions:

  • Verify Storage Conditions: Check that the sample has been stored under the recommended conditions (cool, dry, protected from light).[1][4]

  • Prepare Fresh Solutions: Whenever possible, prepare solutions for analysis fresh.[1]

  • Characterize Impurities: Use techniques like LC-MS/MS and NMR to identify the structure of the degradation products. This will help in understanding the degradation pathway.[5]

My reaction yield is low, and I suspect my dichloropyrimidine starting material has degraded. How can I check its purity?

Low yields can be a result of using degraded starting material. To check the purity of your dichloropyrimidine intermediate, you can use the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products and allow for quantification of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable dichloropyrimidine derivatives and can help in identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities if they are present in sufficient quantities.

A summary of typical performance for these methods is provided in the table below.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.999> 0.999Not applicable (Direct quantification)
Limit of Detection (LOD) 0.01 - 0.1%0.01 - 0.1%~0.1%
Limit of Quantitation (LOQ) 0.03 - 0.3%0.03 - 0.3%~0.3%
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%
Precision (% RSD) < 2%< 2%< 1%

Note: The quantitative data is based on typical performance for analogous compounds.

I am getting a mixture of C2 and C4 substituted isomers in my reaction. How can I improve the regioselectivity?

Achieving high regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines is a common challenge. The chlorine at the C4 position is generally more reactive than at the C2 position.[4] However, several factors can influence this selectivity.[4][6]

Troubleshooting Poor Regioselectivity:

Possible CauseSuggested Solution(s)
Reaction conditions favor C2-substitution. Systematically screen different solvents, bases, and temperatures. For example, to favor C4 substitution, conditions like n-butanol with DIPEA have been reported to be effective.[4]
Steric hindrance near the C4 position. Screen different solvents to potentially mitigate steric effects. If possible, modify the nucleophile to be less sterically demanding.[4]
The nucleophile has an inherent preference for the C2 position. For aminations, consider a Pd-catalyzed approach, which often strongly favors the formation of the C4-substituted product.[4]
The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions. Carefully control the stoichiometry of the nucleophile. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing the stability of dichloropyrimidine intermediates.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[7][8][9][10][11]

Objective: To investigate the degradation of a dichloropyrimidine intermediate under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • Dichloropyrimidine intermediate

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • HPLC grade water, acetonitrile, and methanol

  • Validated HPLC system with a UV/PDA detector or an LC-MS system

Procedure:

A summary of recommended stress conditions is provided in the table below.

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for up to 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for up to 24 hours
Neutral Hydrolysis Water at 60°C for up to 24 hours
Oxidation 3% H₂O₂ at room temperature for up to 24 hours
Thermal Degradation Solid sample at 80°C for up to 48 hours
Photostability Solid sample exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter

Analytical Approach:

  • Prepare solutions of the dichloropyrimidine intermediate in the respective stress media.

  • Expose the samples to the conditions outlined in the table.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Assess the peak purity of the parent compound using a PDA detector or mass spectrometry to ensure no degradation products are co-eluting.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of dichloropyrimidine in stress media acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base neutral Neutral Hydrolysis prep->neutral oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolytic prep->photo sampling Sample at time points acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/LC-MS Analysis sampling->hplc purity Peak Purity Assessment hplc->purity identification Degradant Identification purity->identification

Forced Degradation Experimental Workflow.
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the dichloropyrimidine intermediate from all potential process impurities and degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Typical Operating Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at multiple wavelengths using a PDA detector to ensure all components are detected.

Method Development and Optimization:

  • Inject a mixture of the unstressed and stressed samples (from the forced degradation study) to ensure the method separates the parent peak from all degradation product peaks.

  • If co-elution is observed, adjust the mobile phase composition (e.g., pH, organic modifier), gradient slope, or column temperature to improve resolution.

  • Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

HPLC Method Development start Define Method Objective initial Select Initial Conditions (Column, Mobile Phase) start->initial inject Inject Stressed & Unstressed Samples initial->inject evaluate Evaluate Separation (Resolution, Peak Shape) inject->evaluate decision Adequate Separation? evaluate->decision optimize Optimize Conditions (Gradient, pH, Temp.) decision->optimize No validate Validate Method (ICH Guidelines) decision->validate Yes optimize->inject end Final Method validate->end

Logical Workflow for HPLC Method Development.

Signaling Pathways and Logical Relationships

While dichloropyrimidine intermediates are not directly involved in biological signaling pathways, their stability is a critical factor that can impact the synthesis of biologically active molecules. The following diagram illustrates the logical relationship between stability issues and their impact on drug development.

Impact of Instability instability Dichloropyrimidine Instability (Degradation) impurities Formation of Impurities instability->impurities low_yield Low Reaction Yield instability->low_yield selectivity Poor Regioselectivity impurities->selectivity purification Difficult Purification impurities->purification final_product Compromised Purity of Final Product low_yield->final_product selectivity->final_product purification->final_product safety Potential Safety & Efficacy Issues final_product->safety

Consequences of Dichloropyrimidine Instability.

References

Technical Support Center: Optimizing Reaction Conditions for Amination of (4,6-Dichloropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the amination of (4,6-dichloropyrimidin-2-yl)methanol. The information is presented in a user-friendly, question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the amination of this compound?

There are two primary methods for the amination of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This catalyst-free method involves reacting the dichloropyrimidine with an amine in the presence of a base, often at elevated temperatures. It is a common approach for the amination of electron-deficient heterocyclic compounds.[1][2]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine ligand and a base. It is particularly effective for less reactive amines or when milder reaction conditions are required.[1][3][4]

Q2: Which chlorine atom is more reactive in this compound?

In 4,6-dichloropyrimidines, the chlorine atoms at the C4 and C6 positions are generally more susceptible to nucleophilic attack than a chlorine at the C2 position.[2] The reactivity of each position on pyrimidine halides generally follows the order C4(6) > C2 » C5.[2] This preference is observed in both SNAr and palladium-catalyzed reactions.[2]

Q3: What are the common side reactions to be aware of during the amination of this compound?

Common side reactions include:

  • Di-substitution: Reaction of the amine at both the C4 and C6 positions, leading to the formation of a di-aminated product.

  • Hydrolysis or Solvolysis: If water or alcohol is present in the reaction mixture, it can act as a nucleophile, leading to the formation of hydroxypyrimidine or alkoxypyrimidine byproducts.[5]

  • Oligomerization: Particularly in palladium-catalyzed reactions, di-heteroarylation can occur, resulting in complex mixtures.[1]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the desired product.[1]

Troubleshooting Guide

Issue 1: Low to No Yield of the Desired Mono-aminated Product

Q: I am observing low to no yield of my desired aminated product. What are the potential causes and solutions?

Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential CauseRecommended Solution
Insufficient Reaction Temperature For SNAr reactions, higher temperatures (e.g., up to 140°C in DMF) may be necessary to drive the reaction to completion. For palladium-catalyzed reactions, a typical range is 80-120°C, but optimization may be required.[1]
Inappropriate Base The choice of base is critical. For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LiHMDS are often used, though weaker bases can be effective with certain catalyst systems.[1]
Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, DavePhos) are often effective.[5][6] It is recommended to screen a variety of ligands to find the most suitable one for your system.[1]
Solvent Effects The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[1] Ensure the solvent is anhydrous to prevent hydrolysis side reactions.[5]
Poor Quality Reagents Ensure the amine, solvent, and base are of high purity and anhydrous where necessary. For palladium-catalyzed reactions, the quality of the palladium precursor and ligand is critical for catalytic activity.[5]
Issue 2: Formation of Multiple Side Products

Q: I am observing the formation of multiple side products. How can I minimize them?

The formation of side products is a common challenge. Here are some frequently observed side products and strategies to mitigate their formation.

Side ProductMitigation Strategy
Di-aminated Product Carefully control the stoichiometry of the amine. Using a 1:1 or slightly greater than 1:1 ratio of amine to the dichloropyrimidine can favor mono-substitution. Lowering the reaction temperature may also improve selectivity.
Hydroxypyrimidine or Alkoxypyrimidine (from Hydrolysis/Solvolysis) Use anhydrous solvents and reagents.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude moisture.
Di-heteroarylation/Oligomerization (in Pd-catalyzed reactions) Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product over oligomers.[1][7] Adjusting the catalyst and ligand system can also help to control this side reaction.[1]

Experimental Protocols

Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization for specific amines.

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).

  • Add anhydrous DMF (5-10 mL).

  • Seal the vial and heat the reaction mixture to 140°C with vigorous stirring.[1][7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general guideline and the choice of catalyst, ligand, and base may require optimization.

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[1]

  • Add this compound (1.0 mmol) and the desired amine (1.2-2.0 mmol).[1]

  • Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).[1]

  • Seal the tube and heat the reaction mixture to 80-120°C with stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.[8]

  • Concentrate the filtrate and purify the crude product by column chromatography.[1]

Visualizations

experimental_workflow cluster_snar SNAr Protocol cluster_buchwald Buchwald-Hartwig Protocol snar_start Combine Reactants: This compound, Amine, Base (K₂CO₃) snar_solvent Add Anhydrous DMF snar_start->snar_solvent snar_heat Heat to 140°C snar_solvent->snar_heat snar_monitor Monitor by TLC/LC-MS snar_heat->snar_monitor snar_workup Aqueous Workup & Extraction snar_monitor->snar_workup snar_purify Column Chromatography snar_workup->snar_purify snar_product Mono-aminated Product snar_purify->snar_product buchwald_start Combine Catalyst System: Pd Precursor, Ligand, Base (NaOtBu) buchwald_reactants Add this compound & Amine buchwald_start->buchwald_reactants buchwald_solvent Add Anhydrous Toluene/Dioxane buchwald_reactants->buchwald_solvent buchwald_heat Heat to 80-120°C buchwald_solvent->buchwald_heat buchwald_monitor Monitor by TLC/LC-MS buchwald_heat->buchwald_monitor buchwald_filter Filter through Celite buchwald_monitor->buchwald_filter buchwald_purify Column Chromatography buchwald_filter->buchwald_purify buchwald_product Mono-aminated Product buchwald_purify->buchwald_product

Caption: General experimental workflows for SNAr and Buchwald-Hartwig amination.

troubleshooting_low_yield cluster_conditions Reaction Conditions cluster_catalysis Catalysis (Buchwald-Hartwig) start Low/No Product Yield temp Insufficient Temperature? start->temp base Inappropriate Base? start->base solvent Incorrect/Wet Solvent? start->solvent catalyst Poor Catalyst/Ligand Combo? start->catalyst snar_temp SNAr: Increase Temp (up to 140°C) temp->snar_temp buchwald_temp Buchwald: Optimize Temp (80-120°C) temp->buchwald_temp snar_base SNAr: Use K₂CO₃/Cs₂CO₃ base->snar_base buchwald_base Buchwald: Use NaOtBu/LiHMDS base->buchwald_base use_anhydrous Use Anhydrous Aprotic Polar Solvent (DMF, Dioxane) solvent->use_anhydrous reagents Reagent Quality? catalyst->reagents screen_ligands Screen Ligands (e.g., XPhos, DavePhos) catalyst->screen_ligands check_purity Check Purity of Reagents reagents->check_purity

Caption: Troubleshooting logic for low or no product yield in amination reactions.

References

Validation & Comparative

Spectroscopic Analysis for the Structural Confirmation of (4,6-Dichloropyrimidin-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal confirmation of a molecule's structure is a critical step in chemical synthesis and drug development. This guide provides a comparative analysis of the spectroscopic techniques used to verify the structure of (4,6-Dichloropyrimidin-2-yl)methanol. By examining predicted spectral data alongside data from structurally related analogs, researchers can confidently confirm the identity and purity of the target compound.

Introduction to Spectroscopic Techniques

A multi-faceted spectroscopic approach is essential for the comprehensive structural elucidation of organic molecules. The primary techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Chemical shifts, signal multiplicity, and integration are key parameters for mapping the molecular skeleton.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): MS determines the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.

Predicted and Comparative Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this guide presents predicted values for the target molecule and compares them with experimental data for the analogous compounds: 4,6-Dichloropyrimidine and 2-(Hydroxymethyl)pyrimidine. This comparison will highlight the expected influence of the dichloropyrimidine ring and the methanol substituent on the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound and Comparative Experimental Data

CompoundChemical Shift (δ) ppm (Signal)MultiplicityIntegrationAssignment
This compound (Predicted) ~4.8Singlet2H-CH₂-
~7.5Singlet1HPyrimidine H-5
Variable (broad)Singlet1H-OH
4,6-Dichloropyrimidine8.82Singlet1HPyrimidine H-2
7.46Singlet1HPyrimidine H-5
2-(Hydroxymethyl)pyrimidine~4.7Singlet2H-CH₂-
8.7 (d)Doublet2HPyrimidine H-4, H-6
7.2 (t)Triplet1HPyrimidine H-5

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Comparative Experimental Data

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~65-CH₂OH
~118C-5
~162C-4, C-6
~170C-2
4,6-Dichloropyrimidine152.4C-2
121.2C-5
161.5C-4, C-6
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound and Comparative Data

Wavenumber (cm⁻¹)IntensityAssignment
This compound (Predicted)
3400-3200Broad, MediumO-H stretch (alcohol)
3100-3000WeakC-H stretch (aromatic)
2950-2850WeakC-H stretch (aliphatic)
1600-1550Medium-StrongC=N stretch (pyrimidine ring)
1450-1400MediumC=C stretch (pyrimidine ring)
1050-1000StrongC-O stretch (primary alcohol)
850-750StrongC-Cl stretch
4,6-Dichloropyrimidine
~1550StrongC=N stretch
~800StrongC-Cl stretch
2-(Hydroxymethyl)pyrimidine
3400-3200BroadO-H stretch
~1580StrongC=N stretch
~1020StrongC-O stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
178/180/182Molecular ion (M⁺) peak with isotopic pattern for two chlorine atoms.
149/151[M-CHO]⁺
113[M-CH₂OH-Cl]⁺

The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern in the mass spectrum, with relative intensities of approximately 9:6:1.

Experimental Protocols

Standard protocols for acquiring spectroscopic data are outlined below. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. For ATR, a small amount of the solid is placed directly on the crystal. For the KBr method, the sample is ground with KBr powder and pressed into a thin pellet.

  • Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationships between different analytical techniques.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for synthesis, purification, and spectroscopic confirmation.

logical_relationships cluster_techniques Analytical Techniques cluster_information Structural Information Target_Compound This compound H_NMR 1H NMR Target_Compound->H_NMR C_NMR 13C NMR Target_Compound->C_NMR FTIR FT-IR Target_Compound->FTIR Mass_Spec Mass Spec Target_Compound->Mass_Spec Proton_Environment Proton Environment & Connectivity H_NMR->Proton_Environment Carbon_Framework Carbon Skeleton C_NMR->Carbon_Framework Functional_Groups Functional Groups (O-H, C-Cl, C=N) FTIR->Functional_Groups Molecular_Weight Molecular Weight & Formula Mass_Spec->Molecular_Weight

Caption: Relationship between spectroscopic techniques and structural information.

A Comparative Guide to Catalysts for Dichloropyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of dichloropyrimidines is a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials. The two chlorine atoms on the pyrimidine ring offer distinct electronic and steric environments, making their selective substitution a key challenge and an area of intense research. This guide provides a comparative analysis of catalytic systems for various cross-coupling reactions of dichloropyrimidines, with a focus on palladium- and nickel-based catalysts. The information presented herein is supported by experimental data from recent literature, offering a valuable resource for optimizing existing synthetic routes and exploring new chemical space.

Catalytic Systems: A Comparative Overview

The choice of catalyst, ligand, and reaction conditions is paramount in controlling the regioselectivity and efficiency of dichloropyrimidine cross-coupling reactions. Generally, palladium catalysts are the most extensively studied and versatile for these transformations. However, nickel catalysts are emerging as a powerful alternative, particularly for certain transformations and for their potential to offer complementary selectivity.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are the most widely employed methods for the functionalization of dichloropyrimidines. The regioselectivity of these reactions is a critical aspect, with substitution typically occurring preferentially at the more electrophilic C4 position. However, recent studies have demonstrated that the choice of ligand can invert this conventional selectivity, providing access to the C2-substituted products.[1][2][3][4]

Nickel-Catalyzed Cross-Coupling

Nickel-based catalysts have shown promise for the selective monoarylation of dichloropyridines and are being explored for dichloropyrimidine couplings.[5][6] These systems can offer advantages in terms of cost and reactivity, particularly for challenging substrates. Ligand design is also crucial in nickel catalysis to control selectivity and prevent side reactions.[5][7]

Data Presentation: A Comparative Analysis of Catalyst Performance

The following tables summarize quantitative data for various cross-coupling reactions of dichloropyrimidines, providing a direct comparison of catalyst performance under different conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The choice of palladium catalyst and ligand significantly influences the regioselectivity and yield.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstratesProduct Yield (%)C4:C2 SelectivityReference
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O70-8018-225-(4-bromophenyl)-4,6-dichloropyrimidine + Arylboronic acids60-85Not Specified[8]
Pd(PEPPSI)(IPr) (3 mol%)IPrNa₂CO₃Varies60-100~122,4-dichloropyridines + Arylboronic acidsModerate to Good2.5:1 to 10.4:1[9]
Pd(OAc)₂ (2 mol%)None (Jeffery conditions)K₂CO₃NMP/H₂O100182,5-dichloropyridine + Arylboronic acidGoodC5 selective[9][10]
Pd(PPh₃)₄PPh₃K₂CO₃EtOH/Toluene/H₂O55 then 9012 then 122,4-dichloropyrimidine + Arylboronic acids (one-pot double coupling)Moderate to HighC4 then C2[11]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl pyrimidines. The regioselectivity is highly dependent on the catalyst and the nature of the amine.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstratesProduct Yield (%)C4:C2 SelectivityReference
Pd₂(dba)₃ / LigandXantphosNaOtBuTolueneRefluxNot Specified2-amino-4-(pyridin-3-yl)pyrimidine + Aryl bromides27-82Not Applicable[12]
Pd complex of 6-aryl-2,4-dichloropyrimidineNoneLiHMDSTHFNot SpecifiedNot Specified6-aryl-2,4-dichloropyrimidine + Aliphatic secondary aminesHighHighly C4 selective[13][14]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, leading to valuable alkynylpyrimidines. Catalyst and ligand choice can dictate the site of alkynylation.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstratesProduct Yield (%)C2 vs C8 SelectivityReference
Pd(PPh₃)₄PPh₃Et₃NNot SpecifiedNot SpecifiedNot Specified9-substituted-6-chloro-2,8-diiodopurines + Terminal alkynesGoodC2 selective[15][16]
Pd₂(dba)₃·CHCl₃Bidentate or electron-rich monodentate phosphineEt₃NNot SpecifiedNot SpecifiedNot Specified9-substituted-6-chloro-2,8-diiodopurines + Terminal alkynesGoodC8 selective[15][16]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these catalytic systems.

General Procedure for Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine[8]

To a Schlenk flask containing 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and Pd(PPh₃)₄ (5 mol%) was added 6 mL of 1,4-dioxane. The mixture was stirred under an inert atmosphere for 30 minutes at room temperature. Subsequently, the respective aryl/heteroaryl boronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and distilled H₂O (1.5 mL) were added. The reaction mixture was then refluxed at 70–80 °C for 18–22 hours. After completion, the reaction was cooled to room temperature, and ethyl acetate was added. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.

General Procedure for One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine[11]

A mixture of 2,4-dichloropyrimidine (1.0 equiv), the first boronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a solvent mixture of ethanol, toluene, and water was heated to 55 °C for 12 hours. After cooling to room temperature, the second boronic acid (1.2 equiv) and additional K₂CO₃ (2.0 equiv) were added. The reaction mixture was then heated to 90 °C for another 12 hours. Upon completion, the reaction was worked up by partitioning between ethyl acetate and water. The organic layer was dried and concentrated, and the residue was purified by chromatography.

General Procedure for Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine[13][14]

A solution of the 6-aryl-2,4-dichloropyrimidine and a palladium catalyst (e.g., a complex formed from the oxidative addition of Pd with the dichloropyrimidine) in anhydrous THF is prepared in a dry Schlenk tube under an inert atmosphere. In a separate flask, the aliphatic secondary amine (1.1-1.2 equiv) is premixed with LiHMDS (1.0 M in THF, 1.1-1.2 equiv). This amine/base solution is then slowly added to the solution of the dichloropyrimidine and catalyst at room temperature. The reaction is stirred and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows in the cross-coupling of dichloropyrimidines.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Dichloropyrimidine, Catalyst, and Base start->reagents solvent Add Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert coupling_partner Add Coupling Partner (e.g., Boronic Acid, Amine) inert->coupling_partner heating Heat to Reaction Temperature coupling_partner->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Isolated Product purification->product catalyst_selection start Desired Bond Formation? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N suzuki Suzuki-Miyaura (Aryl/Vinyl) cc_bond->suzuki heck Heck (Alkene) cc_bond->heck sonogashira Sonogashira (Alkyne) cc_bond->sonogashira buchwald Buchwald-Hartwig (Amine) cn_bond->buchwald catalyst_pd Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) suzuki->catalyst_pd catalyst_ni Nickel Catalyst (e.g., Ni(cod)₂) suzuki->catalyst_ni heck->catalyst_pd sonogashira->catalyst_pd buchwald->catalyst_pd ligand_choice Ligand Selection for Regioselectivity (e.g., PPh₃, IPr, Xantphos) catalyst_pd->ligand_choice catalyst_ni->ligand_choice

References

Assessing the Purity of Synthesized (4,6-Dichloropyrimidin-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for assessing the purity of (4,6-Dichloropyrimidin-2-yl)methanol, a key building block in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis (EA) are objectively compared, supported by detailed experimental protocols and typical performance data.

Comparison of Analytical Method Performance

The selection of an analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes the typical performance characteristics of the discussed methods for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (¹H-qNMR)Elemental Analysis (EA)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Absolute or relative quantification based on the integral of specific proton signals against a certified internal standard.Determination of the mass fractions of C, H, N, and Cl.
Primary Application Routine purity testing, separation of non-volatile impurities.Analysis of volatile and semi-volatile impurities, structural confirmation of impurities.Absolute purity determination, certification of reference materials, structural confirmation.Confirmation of elemental composition and fundamental purity.
Linearity (R²) > 0.999> 0.999Not directly applicable (primary method)Not applicable
Limit of Detection (LOD) 0.01 - 0.1%0.001 - 0.05%~0.1%~0.3% deviation from theoretical
Limit of Quantitation (LOQ) 0.03 - 0.3%0.005 - 0.15%~0.3%Not applicable
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%Accepted deviation ±0.4%
Precision (% RSD) < 2%< 5%< 1%Dependent on instrumentation
Throughput HighHighLow to MediumLow
Complexity ModerateModerate to HighHighModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity assessment. For this compound, a reversed-phase method is suitable.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., starting with 60% acetonitrile and increasing to 95% over 20 minutes). For mass spectrometry compatible methods, 0.1% formic acid can be added to both solvents.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for analysis.

Data Analysis: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

Sample Preparation:

  • Prepare a stock solution of the synthesized compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 1 mg/mL.

  • If necessary, derivatization with a silylating agent can be performed to improve the volatility and thermal stability of the analyte and any polar impurities.[3]

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: A suitable deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, Chloroform-d).

  • Internal Standard: A certified reference material with a simple ¹H NMR spectrum and signals that do not overlap with the analyte's signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Pulse Sequence: A standard 90° pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time of the signals of interest).

  • Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 16 or more).

Sample Preparation:

  • Accurately weigh about 15-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent (e.g., 0.6 mL).

  • Ensure complete dissolution by gentle vortexing.

Data Analysis: The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Elemental Analysis (EA)

Elemental analysis is a fundamental technique to confirm the elemental composition of a synthesized compound.

Instrumentation:

  • CHN/S/X Elemental Analyzer.

Procedure:

  • A small, accurately weighed amount of the dried sample (typically 1-3 mg) is combusted in a high-oxygen environment.

  • The resulting gases (CO₂, H₂O, N₂, and HCl) are separated and quantified by a detector (e.g., thermal conductivity detector).

Data Analysis: The experimentally determined mass percentages of Carbon, Hydrogen, Nitrogen, and Chlorine are compared to the theoretical values calculated from the molecular formula of this compound (C₅H₄Cl₂N₂O). A deviation of less than or equal to ±0.4% is generally considered acceptable for a pure compound.

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the general workflows for purity assessment using HPLC, GC-MS, and qNMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: General workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC-MS dissolve->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Impurities (MS Spectra) detect->identify quantify Quantify by Area % or SIM identify->quantify

Caption: General workflow for GC-MS purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Int. Std. weigh_std->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: General workflow for qNMR purity analysis.

Comparison with Alternatives

The purity of synthesized this compound can be compared against several benchmarks:

  • Commercially Available Reference Standard: A commercially available standard of known purity (e.g., ≥98%) can be used as a benchmark. The synthesized material should be analyzed alongside the reference standard using the same analytical method (e.g., HPLC or GC-MS) to compare the purity profiles.

  • Crude vs. Purified Product: A direct comparison of the purity profile of the crude reaction mixture with the final, purified product is essential to assess the effectiveness of the purification process (e.g., recrystallization or column chromatography). This comparison is typically performed using HPLC or TLC.

  • Alternative Synthetic Routes: If different synthetic routes are employed to produce this compound, a comparative purity analysis of the final products can help in selecting the most efficient and clean synthesis method. Each batch should be analyzed using a validated purity method to identify and quantify any route-specific impurities.

By employing a combination of these orthogonal analytical techniques, researchers and drug development professionals can confidently assess the purity of synthesized this compound, ensuring its suitability for subsequent research and development activities.

References

(4,6-Dichloropyrimidin-2-yl)methanol: A Comparative Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the synthesis of novel therapeutic agents. Among the vast array of heterocyclic scaffolds, pyrimidine derivatives stand out for their versatile applications in medicinal chemistry. This guide provides a comprehensive comparison of (4,6-Dichloropyrimidin-2-yl)methanol and its alternatives, supported by experimental data and detailed protocols to inform synthetic strategies and drug discovery programs.

This compound is a functionalized pyrimidine derivative that holds potential as a key intermediate in the synthesis of various biologically active compounds. The presence of two reactive chlorine atoms at the 4 and 6 positions, combined with a hydroxymethyl group at the 2-position, offers multiple sites for chemical modification, making it an attractive scaffold for creating diverse molecular libraries. Its structural analogs and precursors, such as 4,6-dichloro-2-methylpyrimidine, are integral in the development of targeted therapies, particularly in oncology.

Comparative Landscape: Performance and Applications

The utility of this compound can be benchmarked against other pyrimidine-based building blocks, primarily other substituted dichloropyrimidines. The key differentiators lie in the nature of the substituent at the 2-position and its influence on the reactivity of the pyrimidine core and the overall biological activity of the resulting derivatives.

Pyrimidine derivatives are widely recognized for their broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The pyrimidine scaffold is a common feature in numerous FDA-approved drugs.

Anticancer Applications: EGFR Kinase Inhibitors

A significant area of application for pyrimidine derivatives is in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors for the treatment of non-small-cell lung cancer (NSCLC).[2][3] Many EGFR inhibitors feature a pyrimidine core that serves as a bioisostere for the purine ring of ATP, enabling competitive binding to the kinase domain.[3]

The introduction of various substituents on the pyrimidine ring allows for the fine-tuning of binding affinity and selectivity for different EGFR mutants. For instance, a new series of 5-trifluoromethylpyrimidine derivatives has demonstrated potent antitumor activities, with some compounds exhibiting IC50 values in the nanomolar range against EGFR kinase.[4]

Table 1: Comparative in vitro Anticancer Activity of Selected Pyrimidine Derivatives

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
Indazol-PyrimidineCompound 4fMCF-7 (Breast)1.629[5]
Indazol-PyrimidineCompound 4iMCF-7 (Breast)1.841[5]
Indazol-PyrimidineCompound 4aMCF-7 (Breast)2.958[5]
4,6-Disubstituted PyrimidineCompound 4dMCF-7 (Breast)8.53 (µg/ml)[5]
4,6-Disubstituted PyrimidineCompound 5cMCF-7 (Breast)9.74 (µg/ml)[5]
Pyrido[2,3-d]pyrimidineCompound 2dA549 (Lung)Strong cytotoxicity at 50 µM[5]
Pyrimidine-5-carbonitrileCompound 10bHepG2 (Liver)3.56[6]
Pyrimidine-5-carbonitrileCompound 10bA549 (Lung)5.85[6]
Pyrimidine-5-carbonitrileCompound 10bMCF-7 (Breast)7.68[6]
5-TrifluoromethylpyrimidineCompound 9uA549 (Lung)0.35[4]
5-TrifluoromethylpyrimidineCompound 9uMCF-7 (Breast)3.24[4]
5-TrifluoromethylpyrimidineCompound 9uPC-3 (Prostate)5.12[4]
Antiviral Applications: Nucleoside Analogs

Pyrimidine derivatives are also crucial in the development of antiviral agents, particularly as nucleoside analogs that can inhibit viral replication.[7] These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain, leading to chain termination. While no specific antiviral activity for this compound has been reported, its core structure is a key component of many antiviral compounds. For instance, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have shown inhibitory activity against herpes viruses and retroviruses.[8]

Experimental Protocols: Synthesis and Methodologies

A plausible and efficient synthetic route to this compound involves the directed lithiation of 4,6-dichloropyrimidine followed by reaction with formaldehyde. This approach leverages the reactivity of organolithium reagents to introduce the hydroxymethyl group at the C2 position of the pyrimidine ring.

Protocol 1: Synthesis of this compound via Lithiation

Materials:

  • 4,6-Dichloropyrimidine

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde or anhydrous formaldehyde gas

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 4,6-dichloropyrimidine in anhydrous THF in a flame-dried flask.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi or LDA in an appropriate solvent dropwise to the stirred solution. The reaction mixture is typically stirred at this temperature for a period to ensure complete lithiation at the C2 position.

  • Reaction with Formaldehyde: Introduce anhydrous formaldehyde (either as a gas or from freshly cracked paraformaldehyde) to the reaction mixture at -78 °C. Allow the reaction to proceed at this temperature for a specified time.

  • Quenching: Slowly warm the reaction mixture to room temperature and then quench by the careful addition of a saturated aqueous NH₄Cl solution.

  • Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

A detailed protocol for safe lithiation reactions using organolithium reagents should be followed.[9][10]

Synthesis_of_4_6_Dichloropyrimidin_2_yl_methanol cluster_start Starting Material cluster_reaction Reaction cluster_product Product 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Lithiation Lithiation 4,6-Dichloropyrimidine->Lithiation 1. n-BuLi or LDA, THF, -78 °C Reaction_with_Formaldehyde Reaction_with_Formaldehyde Lithiation->Reaction_with_Formaldehyde 2. HCHO This compound This compound Reaction_with_Formaldehyde->this compound 3. Quench (NH4Cl)

Caption: Synthetic pathway to this compound.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many pyrimidine-based anticancer drugs is the inhibition of protein kinases, such as EGFR, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Enters Nucleus Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival EGF EGF EGF->EGFR Pyrimidine_Inhibitor This compound -based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

The development of EGFR inhibitors involves a series of experimental workflows to assess their efficacy and mechanism of action.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellular Cellular Mechanism Synthesis Synthesis of Pyrimidine Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay EGFR Kinase Inhibition Assay Characterization->Kinase_Assay Cell_Viability Cell Viability Assay (MTT, etc.) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Viability->Apoptosis_Assay Western_Blot Western Blot Analysis (p-EGFR, p-ERK) Apoptosis_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle

Caption: Experimental workflow for evaluating pyrimidine-based EGFR inhibitors.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to Dichloropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of dichloropyrimidine analogs is a critical step in the discovery and production of novel therapeutics and other functional molecules. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process. This guide provides an objective comparison of the most common synthetic strategies for obtaining dichloropyrimidine analogs, supported by experimental data and cost considerations.

Two primary methodologies dominate the synthesis of dichloropyrimidines: the direct chlorination of dihydroxypyrimidine precursors and the diazotization of diaminopyrimidines followed by a Sandmeyer-type reaction. Each approach presents a unique set of advantages and disadvantages in terms of reagent cost, reaction conditions, yield, and safety.

Comparative Data of Primary Synthetic Routes

The following table summarizes the key quantitative parameters for the two main synthetic routes to dichloropyrimidine analogs. The data presented is a synthesis of information from various sources, including patents and peer-reviewed literature, to provide a comparative overview for process evaluation.

ParameterRoute 1: Chlorination of DihydroxypyrimidinesRoute 2: Sandmeyer Reaction of Diaminopyrimidines
Starting Materials 4,6-Dihydroxypyrimidine, Uracil, or analogs4,6-Diaminopyrimidine or analogs
Key Reagents Phosphorus oxychloride (POCl₃), Organic bases (e.g., N,N-Dimethylaniline, Triethylamine), Solvents (e.g., 1,2-Dichloroethane)Sodium nitrite (NaNO₂), Copper(I) chloride (CuCl), Hydrochloric acid (HCl)
Typical Yield 64% - 95%[1]Data for dichloropyrimidines is less reported, but generally moderate for aryl halides.
Reaction Temperature 60°C - 130°C[1]0°C - 5°C (diazotization), elevated temperatures for Sandmeyer reaction.
Reaction Time 2 - 14 hoursDiazotization is typically rapid, followed by the Sandmeyer reaction which can vary.
Estimated Reagent Cost Moderate to High (driven by POCl₃ and organic bases)Low to Moderate (driven by copper catalyst and nitrite)
Key Advantages High yields, well-established, versatile for various dihydroxy- precursors.Milder initial reaction conditions, avoids large excess of hazardous POCl₃.
Key Disadvantages Harsh reagents (POCl₃ is highly corrosive and water-reactive), often requires high temperatures, significant waste generation.Diazonium intermediates can be unstable, potential for side reactions, less documented for dichloropyrimidines.

Experimental Protocols

Route 1: Chlorination of 4,6-Dihydroxypyrimidine using Phosphorus Oxychloride

This method is a widely employed industrial process for the synthesis of 4,6-dichloropyrimidine.

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (Hünig's base)

  • Phosphorus pentachloride (PCl₅)

  • Methylcyclohexane

Procedure:

  • To phosphorus oxychloride (15.2 g, 99 mmol), add 4,6-dihydroxypyrimidine (5 g, 45 mmol) with stirring under a nitrogen atmosphere.

  • Heat the slurry to 65°C and add N,N-diisopropylethylamine (11.6 g, 90 mmol) dropwise, maintaining the temperature below 80°C.

  • After complete addition, heat the reaction mixture to 80°C for 90 minutes.

  • Add phosphorus pentachloride (18.7 g, 90 mmol) in one portion and stir the mixture for 30 minutes at 80°C.

  • To the reaction mixture, add another portion of 4,6-dihydroxypyrimidine (20 g, 180 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (46.5 g, 360 mmol).

  • Upon completion of the addition, stir the reaction mixture at 80°C for an additional 90 minutes.

  • Extract the hot reaction mixture with methylcyclohexane (3 x 300 g) at 80°C.

  • Combine the extracts and remove the solvent under reduced pressure to yield 4,6-dichloropyrimidine.

Route 2: Sandmeyer Reaction of Diaminopyrimidine (General Protocol)

While specific examples for dichloropyrimidine synthesis are less common in the literature, a general procedure for a Sandmeyer reaction on an aromatic amine is as follows. This would need to be adapted and optimized for diaminopyrimidine.

Materials:

  • 4,6-Diaminopyrimidine

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

Procedure:

  • Dissolve 4,6-diaminopyrimidine in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C with vigorous stirring. The completion of diazotization can be checked with starch-iodide paper.

  • In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dichloropyrimidine.

  • Purify the product by column chromatography or recrystallization.

Visualizing the Synthetic Workflows

To better understand the logical flow of these synthetic routes, the following diagrams illustrate the key steps and relationships.

Chlorination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Reaction_Vessel Reaction at 65-80°C Dihydroxypyrimidine->Reaction_Vessel POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Reaction_Vessel Base Organic Base (e.g., Hünig's Base) Base->Reaction_Vessel Extraction Hot Extraction (Methylcyclohexane) Reaction_Vessel->Extraction Reaction Mixture Evaporation Solvent Evaporation Extraction->Evaporation Organic Layer Product 4,6-Dichloropyrimidine Evaporation->Product

Caption: Workflow for the chlorination of 4,6-dihydroxypyrimidine.

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Workup & Purification Diaminopyrimidine 4,6-Diaminopyrimidine Diazonium_Formation Diazonium Salt Formation (0-5°C) Diaminopyrimidine->Diazonium_Formation HCl Hydrochloric Acid HCl->Diazonium_Formation NaNO2 Sodium Nitrite NaNO2->Diazonium_Formation Sandmeyer_Reaction Reaction with CuCl Diazonium_Formation->Sandmeyer_Reaction Diazonium Salt CuCl Copper(I) Chloride CuCl->Sandmeyer_Reaction Extraction Solvent Extraction Sandmeyer_Reaction->Extraction Crude Product Purification Purification Extraction->Purification Product 4,6-Dichloropyrimidine Purification->Product

Caption: General workflow for the Sandmeyer synthesis of 4,6-dichloropyrimidine.

Cost-Benefit Analysis and Future Outlook

Route 1: Chlorination with POCl₃

  • Benefits: This is a well-established and high-yielding method. Its robustness and scalability make it attractive for industrial production.

  • Costs and Risks: The primary drawbacks are the cost and hazards associated with phosphorus oxychloride. POCl₃ is highly corrosive, reacts violently with water, and requires specialized handling and disposal procedures, adding to the overall process cost. The use of organic bases and chlorinated solvents also contributes to the cost and environmental concerns.

Route 2: Sandmeyer Reaction

  • Benefits: This route avoids the use of large quantities of POCl₃ and can be performed under milder initial conditions. The reagents are generally less expensive.

  • Costs and Risks: The main challenge is the potential instability of the diazonium salt intermediate, which requires careful temperature control. The application of this reaction to diaminopyrimidines is not as well-documented as the POCl₃ route, potentially requiring significant process development and optimization. Yields may also be lower compared to the chlorination method.

Green Chemistry Alternatives

The development of greener synthetic routes for dichloropyrimidine analogs is an area of active research. These efforts are focused on replacing hazardous reagents and solvents. Some potential avenues include:

  • Alternative Chlorinating Agents: The use of less hazardous chlorinating agents, such as thionyl chloride in the presence of a catalyst, is being explored. One patented method describes the use of thionyl chloride with a chlorination catalyst in dichloroethane, which may offer a safer alternative to POCl₃[2].

  • Catalytic Methods: The development of catalytic methods that can directly convert dihydroxypyrimidines to dichloropyrimidines without the need for stoichiometric amounts of harsh reagents would be a significant advancement.

  • Solvent-Free or Greener Solvents: Microwave-assisted synthesis and reactions in ionic liquids or other green solvents are being investigated for various pyrimidine derivatives and could potentially be adapted for dichloropyrimidine synthesis to reduce the reliance on volatile organic compounds[3].

The choice between the chlorination of dihydroxypyrimidines and the Sandmeyer reaction of diaminopyrimidines for the synthesis of dichloropyrimidine analogs depends on a variety of factors, including the scale of production, available equipment, and cost considerations. While the POCl₃ method is currently more established and generally provides higher yields, the Sandmeyer reaction offers a potentially safer and more cost-effective alternative, particularly if the challenges associated with diazonium salt stability and reaction optimization can be addressed. For researchers and drug development professionals, a thorough evaluation of these factors is essential for selecting the most appropriate synthetic strategy. The future of dichloropyrimidine synthesis will likely involve the adoption of greener and more sustainable technologies that minimize environmental impact without compromising efficiency and cost-effectiveness.

References

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Pyrimidine Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in the architecture of many therapeutic agents, serving as a privileged scaffold in the design of protein kinase inhibitors.[1][2] Its structural versatility allows for the development of compounds that can effectively compete with ATP in the kinase active site, leading to the inhibition of signaling pathways implicated in diseases like cancer.[3][4] This guide provides an objective comparison of the efficacy of kinase inhibitors derived from distinct pyrimidine cores, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Key Pyrimidine Scaffolds in Kinase Inhibition

The pyrimidine ring can be modified or fused with other rings to create a variety of scaffolds, each with unique properties that influence binding affinity and selectivity.[2][3] Key examples include the aminopyrimidine, diaminopyrimidine, and the fused pyrazolopyrimidine systems. The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is a bioisostere of adenine and effectively mimics the hinge region binding interactions of ATP within the kinase domain.[3][4]

G cluster_cores Common Pyrimidine Cores Pyrimidine General Pyrimidine Scaffold Amino Aminopyrimidine Pyrimidine->Amino Substitution Diamino 2,4-Diaminopyrimidine Pyrimidine->Diamino Substitution Pyrazolo Pyrazolo[3,4-d]pyrimidine (Fused Ring) Pyrimidine->Pyrazolo Annulation

Fig. 1: Logical relationship of key pyrimidine-based scaffolds.

Data Presentation: Comparative Efficacy of Pyrimidine-Based Inhibitors

The following tables summarize the biochemical and cellular potencies of selected kinase inhibitors categorized by their pyrimidine core and target kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater efficacy.[1]

Table 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors

Osimertinib, a third-generation inhibitor with a pyrimidine core, shows superior efficacy against mutant forms of EGFR compared to the first-generation quinazoline-based inhibitor, Erlotinib.[1]

ParameterOsimertinib (Pyrimidine Core)Erlotinib (Quinazoline Core)
Biochemical IC50 (EGFR WT) ~15 nM~2 nM
Biochemical IC50 (EGFR L858R) ~1 nM~2 nM
Biochemical IC50 (EGFR T790M) ~1 nM~200 nM
Cellular IC50 (PC-9, EGFR del19) ~10 nM~5 nM
Cellular IC50 (H1975, L858R/T790M) ~15 nM>5000 nM
Data compiled from multiple sources.[1]
Table 2: Bruton's Tyrosine Kinase (BTK) Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is central to the structure of Ibrutinib and its derivatives, which are potent BTK inhibitors.[3]

CompoundPyrimidine CoreTarget KinaseBiochemical IC50
Ibrutinib (3) Pyrazolo[3,4-d]pyrimidineBTK0.5 nM (approx.)
Compound 11 Pyrazolo[3,4-d]pyrimidineBTK7.95 nM
Compound 12 Pyrazolo[3,4-d]pyrimidineBTK4.2 nM
Data compiled from studies on BTK inhibitors.[3]
Table 3: Focal Adhesion Kinase (FAK) Inhibitors

Novel diaminopyrimidine derivatives have been developed as potent FAK inhibitors, showing strong anti-proliferative activity in cancer cell lines with high FAK expression.[5]

CompoundPyrimidine CoreTarget KinaseBiochemical IC50Cellular IC50 (A549 cells)Cellular IC50 (MDA-MB-231 cells)
TAE-226 AminopyrimidineFAK->0.13 µM>0.094 µM
Compound A12 DiaminopyrimidineFAK6-32 nM (range for series)130 nM94 nM
Data compiled from a study on diaminopyrimidine derivatives.[5]
Table 4: Cyclin-Dependent Kinase 7 (CDK7) Inhibitors

Starting from a known inhibitor, a series of 2,4-diaminopyrimidine derivatives were synthesized, leading to the identification of compound 22 as a potent and selective CDK7 inhibitor.[6]

CompoundPyrimidine CoreTarget KinaseBiochemical IC50Cellular IC50 (MV4-11 cells)
BTX-A51 (Reference)CDK7272.30 nM~208.1 nM
Compound 22 2,4-DiaminopyrimidineCDK77.21 nM208.1 nM
Data compiled from a study on CDK7 inhibitors.[6]

Signaling Pathway Visualization: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[7][8] Pyrimidine-based inhibitors block the kinase activity of EGFR, thereby inhibiting these oncogenic signals.[8]

G cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyrimidine-Based EGFR Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Fig. 2: Inhibition of the EGFR signaling pathway.

Experimental Protocols

Accurate assessment of inhibitor efficacy relies on robust and reproducible experimental methods.[9] Both biochemical and cell-based assays are critical for a comprehensive evaluation.[10][11]

General Experimental Workflow

The process of comparing kinase inhibitors typically involves a multi-stage approach, from initial biochemical screening to validation in cellular and in vivo models.[11]

G cluster_workflow Kinase Inhibitor Comparison Workflow Biochem Biochemical Assay (e.g., ADP-Glo) Determine IC50 CellBased Cell-Based Assay (e.g., MTT, NanoBRET) Determine Cellular IC50/GI50 Biochem->CellBased Validate Potency Target Target Engagement & Downstream Signaling (e.g., Western Blot) CellBased->Target Confirm Mechanism InVivo In Vivo Efficacy (Xenograft Models) Target->InVivo Assess Therapeutic Potential

Fig. 3: Workflow for comparing kinase inhibitor efficacy.
Protocol 1: Biochemical Kinase Assay (IC50 Determination)

This protocol provides a direct measure of an inhibitor's potency against a purified enzyme.[9] The ADP-Glo™ Kinase Assay is a common luminescent method that measures kinase activity by quantifying the amount of ADP produced.[7]

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., in DMSO). Prepare a master mix containing the target kinase enzyme and the appropriate substrate in kinase assay buffer.[9]

  • Inhibitor Pre-incubation: Add 20 µL of the enzyme/substrate master mix to each well of a 384-well plate. Add the serially diluted inhibitor to the wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.[9]

  • Kinase Reaction Initiation: Initiate the reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should be near the Km value for the kinase. Incubate the plate at 30°C for 60 minutes.[7][9]

  • Signal Detection: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to deplete unused ATP. After a 40-minute incubation, add 50 µL of Kinase Detection Reagent to convert the ADP produced to ATP, which generates a luminescent signal via a luciferase reaction.[7]

  • Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Normalize the data using positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[9]

Protocol 2: Cell-Based Viability Assay (MTT Assay)

This protocol assesses the inhibitor's effect on the proliferation and viability of cancer cells.[12]

  • Cell Plating: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1,000-10,000 cells/well and incubate at 37°C in a 5% CO₂ incubator until the cells adhere.[12]

  • Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor or a vehicle control (e.g., DMSO). Incubate for 72 hours.[7]

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7][12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[7][12]

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Normalize the absorbance values to the vehicle-treated control wells (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.[9]

Protocol 3: Western Blot for Downstream Signaling Inhibition

This protocol is used to confirm that the inhibitor blocks the intended signaling pathway in a cellular context by assessing the phosphorylation status of downstream proteins.[7]

  • Cell Treatment and Lysis: Culture cells (e.g., GIST-T1) to 70-80% confluency and treat with various concentrations of the inhibitor for 2-4 hours. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[7]

  • Immunoblotting: Block the membrane (e.g., with 5% BSA) and incubate with a primary antibody against the phosphorylated target protein (e.g., anti-phospho-c-Kit). Wash the membrane and incubate with an HRP-conjugated secondary antibody.[7]

  • Detection and Re-probing: Visualize the protein bands using a chemiluminescent substrate and an imaging system. To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated protein.[7]

References

Safety Operating Guide

Proper Disposal of (4,6-Dichloropyrimidin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (4,6-Dichloropyrimidin-2-yl)methanol are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.

  • Personal Protective Equipment (PPE): Always wear chemically resistant gloves, safety goggles or a face shield, and a laboratory coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[2]

  • Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., sand or vermiculite) and collect it into a designated, sealed container for hazardous waste.[3] Do not allow the chemical to enter drains or waterways.[3]

Hazard Summary

The primary hazards associated with this compound are summarized in the table below. This information is critical for understanding the risks and ensuring safe handling during the disposal process.

Hazard ClassificationDescriptionPrecautionary Measures
Flammability Highly flammable liquid and vapor.[4]Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[4]
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[4]Avoid direct contact and inhalation. Use appropriate PPE and work in a well-ventilated area.[1]
Organ Damage Causes damage to organs, specifically the eyes and central nervous system.Handle with care and use appropriate PPE to prevent exposure.
Environmental Hazard Halogenated organic compounds can be persistent in the environment.Prevent release into the environment. Do not dispose of down the drain or in regular trash.[3][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the laboratory workflow. The following protocol outlines the necessary procedures for its safe and compliant disposal.

Waste Segregation and Collection

Proper segregation is the first step in compliant hazardous waste disposal.

  • This compound should be classified as a halogenated organic waste .[6][7]

  • Collect all waste containing this compound, including pure substance, contaminated solutions, and rinsates, in a designated hazardous waste container.

  • Do not mix with non-halogenated, acidic, or other incompatible waste streams.[2][3]

Container Labeling

Accurate and clear labeling is mandatory for hazardous waste containers.[8]

  • The container must be clearly marked with the words "Hazardous Waste ".[2][3][8]

  • The full chemical name, "this compound" , must be written out. Do not use abbreviations or chemical formulas.[3][8]

  • List all constituents and their approximate percentages if it is a mixed waste stream.[3]

  • Indicate the date when waste was first added to the container.[8]

Storage Pending Disposal

Proper storage of hazardous waste is essential to prevent accidents and ensure safety.

  • Use a chemically compatible, leak-proof container with a secure cap.[3]

  • Store the sealed container in a designated, well-ventilated, and cool hazardous waste accumulation area.[9]

  • Ensure secondary containment is in place to capture any potential leaks.[2]

Final Disposal

The final disposal of this compound must be conducted through an approved waste disposal facility.

  • Never dispose of this chemical down the drain or in the regular trash.[3][5]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][3]

  • The waste will be transported to a licensed facility for proper treatment, which for halogenated organic compounds, often involves high-temperature incineration.[9][10]

Experimental Workflow: Disposal of this compound

G Disposal Workflow for this compound start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Collect in a Designated, Chemically Compatible Container segregate->container label Label Container: - 'Hazardous Waste' - Full Chemical Name - Date container->label store Store in a Secure, Ventilated Hazardous Waste Area with Secondary Containment label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Approved Disposal contact_ehs->end

References

Essential Safety and Logistics for Handling (4,6-Dichloropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of (4,6-Dichloropyrimidin-2-yl)methanol, including operational procedures and disposal plans, to ensure a safe laboratory environment.

Hazard Summary

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) plan is critical to minimize exposure and ensure personal safety. The following table outlines the mandatory PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.[2]Protects eyes and face from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Consider double-gloving.[2][3][4]Prevents skin contact and absorption of the chemical.
Body Protection A lab coat or chemical-resistant coveralls.[3][5]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[3][6]Protects the respiratory system from inhalation of harmful dust or vapors.
Foot Protection Closed-toe shoes, preferably chemical-resistant footwear.[5]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for safe handling.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[5]

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment as detailed in the PPE table.[3][5]

  • Handling:

    • Perform all manipulations of the compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Use non-sparking tools and take precautionary measures against static discharge.[7]

    • Avoid the formation of dust and aerosols.[5]

    • Keep the container tightly closed when not in use.[7]

  • Post-Handling & Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.

    • Segregate all waste containing this compound for proper disposal.[8]

    • Wash hands thoroughly after handling.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[9]

  • Waste Segregation and Storage:

    • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.[8]

    • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container for halogenated organic waste.[8]

    • Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that are contaminated with the chemical should be disposed of as hazardous waste.[8][10]

    • Use a designated, properly labeled, and sealed container for the waste. The container should be in good condition and compatible with the chemical.[9]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[9]

    • The storage area should be designated for hazardous waste and have secondary containment.[8]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous waste.[8]

    • Complete all necessary waste disposal forms as required by your institution and local regulations.[8]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ppe Don Personal Protective Equipment prep_safety_equipment->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Surfaces & Equipment handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_wash Wash Hands Thoroughly cleanup_segregate->cleanup_wash disposal_label Label Hazardous Waste Container cleanup_segregate->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_contact Contact EHS for Pickup disposal_store->disposal_contact

Caption: Workflow for safe handling and disposal.

This guide is intended to provide essential safety and logistical information. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for any chemical you are working with.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.